Product packaging for Sodium Lauryl Sulfate(Cat. No.:CAS No. 8012-56-4)

Sodium Lauryl Sulfate

Cat. No.: B10761436
CAS No.: 8012-56-4
M. Wt: 288.38 g/mol
InChI Key: DBMJMQXJHONAFJ-UHFFFAOYSA-M
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Description

Sodium dodecyl sulfate (SDS) is an iconic anionic detergent that is indispensable in biochemical and molecular biology research. Its primary mechanism of action involves binding to denatured proteins at a constant ratio of approximately 1.4 g SDS per gram of protein, conferring a uniform negative charge that masks the protein's intrinsic charge. This property is the foundational principle of SDS-polyacrylamide gel electrophoresis (SDS-PAGE), a ubiquitous technique for determining protein molecular weight and analyzing protein composition by ensuring separation is based primarily on polypeptide chain size. Beyond electrophoresis, SDS is a critical reagent for lysing cells and solubilizing membrane proteins and lipids during protein extraction procedures, effectively disrupting non-covalent interactions within and between biomolecules. In molecular biology, it is employed in nucleic acid purification protocols to denature and inactivate nucleases and other enzymes, ensuring the integrity of isolated DNA and RNA. This reagent is also a key component in hybridization buffers and various capillary electrophoresis techniques. Supplied as a high-purity grade, our Sodium Dodecyl Sulfate guarantees consistent performance, low UV absorbance, and stringent quality control, making it an essential and reliable tool for your research laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula NaSO4C12H25<br>C12H25O4S.Na<br>C12H25NaO4S B10761436 Sodium Lauryl Sulfate CAS No. 8012-56-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;dodecyl sulfate
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InChI

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1
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InChI Key

DBMJMQXJHONAFJ-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
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Molecular Formula

NaSO4C12H25, C12H25O4S.Na, C12H25NaO4S
Record name DODECYL SULFATE, [SODIUM SALT]
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DSSTOX Substance ID

DTXSID1026031
Record name Sodium dodecyl sulfate
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Molecular Weight

288.38 g/mol
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Physical Description

Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White or cream-colored solid; [Merck Index] White to pale yellow paste or liquid; [CAMEO] White powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 10 mL water, giving an opalescent solution, In water, 1.00X10+5 mg/L (temp not specified), Solubility in water, g/100ml at 20 °C: 15 (moderate)
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Density

greater than 1.1 at 68 °F (USCG, 1999)
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Impurities

/Impurities/ Linear alkyl sulphates of shorter and longer chain length, the main impurity being the C14-compound.
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Color/Form

White or cream-colored crystals, flakes, or powder, Small, white or light-yellow crystals, White to cream-colored crystals, flakes or powder

CAS No.

151-21-3, 8012-56-4
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Melting Point

399 to 405 °F (NTP, 1992), 204 °C
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Interactions of Sodium Dodecyl Sulfate with Biomolecules

Sodium Dodecyl Sulfate-Protein Interactions

The interaction between SDS and proteins leads to the unfolding of the protein's intricate three-dimensional structure. vaia.comresearchgate.net This denaturation is crucial for techniques like SDS-PAGE, as it ensures that the separation is based on the protein's size rather than its native shape or charge. vaia.com The process involves SDS binding to the protein, disrupting its higher-order structures, and imparting a uniform negative charge. antibodiesinc.com

Mechanisms of Protein Denaturation by Sodium Dodecyl Sulfate (B86663)

The denaturation of proteins by SDS is a multifaceted process that involves the disruption of the delicate balance of forces that maintain a protein's native conformation. researchgate.netcreative-proteomics.com This disruption ultimately leads to the linearization of the polypeptide chain. creative-proteomics.comvaia.com

Disruption of Non-Covalent Bonds (Hydrogen Bonds, Hydrophobic Interactions, Ionic Bonds)

SDS effectively breaks the non-covalent bonds that stabilize a protein's secondary and tertiary structures. creative-proteomics.commtoz-biolabs.combrainly.com These bonds include:

Hydrogen Bonds: These bonds are crucial for maintaining secondary structures like alpha-helices and beta-sheets. brainly.comcreative-proteomics.com SDS disrupts these by competing for hydrogen bond formation. brainly.com

Hydrophobic Interactions: The hydrophobic tail of the SDS molecule interacts with the hydrophobic regions of the protein, which are typically buried within the protein's core. researchgate.netbrainly.com This interaction disrupts the native folding and brings these nonpolar residues into contact with the aqueous environment. quora.com

Ionic Bonds: The negatively charged sulfate head of the SDS molecule interacts with the charged residues on the protein surface, breaking the ionic bonds that contribute to the protein's tertiary structure. creative-proteomics.comresearchgate.net

The disruption of these non-covalent interactions causes the protein to lose its native shape and unfold into a more linear structure. researchgate.netcreative-proteomics.comvaia.com

Formation of Sodium Dodecyl Sulfate-Protein Complexes

As SDS molecules bind to a protein, they form complexes that are central to the denaturation process. nih.govnih.gov The nature of these complexes can vary depending on the concentration of SDS and the specific protein. frontiersin.orgrsc.org

Binding Ratio: Proteins typically bind SDS at a ratio of approximately 1.4 grams of SDS per gram of protein. creative-proteomics.comenco.co.il This extensive binding coats the polypeptide chain. creative-proteomics.com

Uniform Negative Charge: The binding of the anionic SDS molecules imparts a uniform negative charge along the length of the protein. creative-proteomics.commtoz-biolabs.comvaia.com This masks the intrinsic charge of the protein's amino acids, resulting in a consistent charge-to-mass ratio for most proteins. creative-proteomics.comvaia.com

Structural Models: Several models have been proposed for the structure of SDS-protein complexes, including the "necklace-and-beads" model, where SDS micelles are bound along the unfolded polypeptide chain. nih.govresearchgate.net Molecular dynamics simulations have provided evidence for a fluid "necklace-and-beads" configuration where the protein wraps around SDS micelles. nih.govillinois.edu

Influence of Sodium Dodecyl Sulfate Concentration and Molecular Characteristics on Unfolding

The concentration of SDS plays a critical role in the extent and kinetics of protein unfolding. frontiersin.orgrsc.org

Concentration Dependence: At very low concentrations, below its critical micelle concentration (CMC), SDS monomers can bind to proteins, sometimes even stabilizing the native state. rsc.org As the concentration increases, more SDS molecules bind, leading to the formation of surfactant clusters on the protein and subsequent unfolding. rsc.org The rate of denaturation often increases with higher SDS concentrations. frontiersin.orgrsc.org

Protein-Specific Behavior: Different proteins exhibit a wide range of responses to SDS, denaturing at different concentrations and rates. pnas.org Factors such as the protein's secondary structure content and the presence of disulfide bonds can influence its susceptibility to SDS-induced unfolding. nih.govrsc.org For example, α-helical proteins may be more prone to unfolding by SDS than β-sheet-rich proteins. rsc.org

Micelle Formation: Above the CMC, SDS forms micelles, and the interaction with proteins can involve the binding of entire micelles. frontiersin.orgrsc.org The structure of these micelles, which can be influenced by factors like ionic strength, can also affect the unfolding process. rsc.org

SDS Concentration Range Interaction with Protein Effect on Protein Structure Reference
≤ 1 mMBinding of individual SDS molecules, formation of quasi-micelles.Can stabilize the native state or initiate conformational changes. rsc.orgrsc.org
1 - 3 mMIncreased binding, formation of small clusters on the protein surface.Unfolding and conformational changes occur. rsc.org
> 3 mM (above CMC)Formation of bulk micelles, interaction with protein-SDS complexes.Further denaturation and formation of micelle-packed conformations. rsc.orgrsc.org
> 50 mMInteraction with more cylindrical micelles.Rapid unfolding dynamics. rsc.orgrsc.org

Sodium Dodecyl Sulfate-Induced Protein Unfolding and Assembly Dynamics

The process of protein unfolding induced by SDS is a dynamic one, involving a series of microscopic events that lead to the final denatured state. nih.govnih.gov

Microscopic Mechanisms of Protein Unfolding

All-atom molecular dynamics simulations have provided detailed insights into the specific molecular events that drive SDS-induced protein unfolding. nih.govnih.govillinois.edu These studies have revealed two primary microscopic mechanisms:

Insertion between Secondary Structures: An individual SDS molecule can insert itself between adjacent β-strands of a protein. nih.gov The headgroup of the SDS molecule leads the way, disrupting the inter-strand hydrogen bonds that maintain the protein's secondary structure. nih.gov

Penetration of the Hydrophobic Core: SDS molecules can insert their hydrophobic tails into the protein's hydrophobic core. nih.gov This initial penetration can then be followed by the attachment of an entire SDS micelle, which wedges apart the protein's structure and disrupts its core. nih.gov

Mechanism Description Key Molecular Event Reference
Inter-strand InsertionAn SDS molecule inserts between neighboring β-strands.Disruption of inter-strand hydrogen bonds by the SDS headgroup. nih.gov
Hydrophobic Core PenetrationSDS molecules insert their tails into the protein's hydrophobic core.An SDS micelle attaches and wedges the protein structure apart. nih.gov
Properties of Sodium Dodecyl Sulfate-Protein Assemblies

Sodium dodecyl sulfate (SDS) is an anionic surfactant widely used in biochemistry to denature and solubilize proteins. When proteins are exposed to SDS, the surfactant molecules interact with the polypeptide chain, leading to the formation of protein-SDS assemblies with distinct properties.

The binding of SDS to proteins is a cooperative process. thermofisher.com Above its critical micellar concentration (CMC) of 7 to 10 millimolar, SDS exists as both monomers and micelles in aqueous solutions. wikipedia.org However, it is the SDS monomers that initially bind to proteins, primarily through hydrophobic interactions. wikipedia.org The binding of one SDS molecule increases the likelihood of others binding, leading to a disruption of the protein's native structure. thermofisher.com This cooperative binding results in the protein becoming saturated with SDS molecules. On average, about 1.4 grams of SDS bind to one gram of protein, which corresponds to approximately one SDS molecule for every two amino acids. wikipedia.org

This extensive binding of SDS has several significant consequences for the properties of the protein. The intrinsic charge of the protein is masked by the negative charges of the bound SDS molecules, resulting in a complex with a high net negative charge that is roughly proportional to the protein's molecular mass. wikipedia.org This principle is the foundation of SDS-polyacrylamide gel electrophoresis (SDS-PAGE), a technique that separates proteins based on their size. wikipedia.org

The interaction with SDS also induces significant conformational changes. The surfactant disrupts non-covalent interactions, causing the protein to unfold from its native three-dimensional structure. mdpi.comillinois.edu The resulting protein-SDS complex is often described as a flexible, rod-like or "necklace-and-beads" structure, where SDS micelles are arranged along the unfolded polypeptide chain. researchgate.netresearchgate.net The length of this rod-like particle is directly related to the molecular weight of the protein. researchgate.net This unfolding process exposes hydrophobic regions of the protein, which then interact with the hydrophobic tails of the SDS molecules, while the negatively charged sulfate heads are exposed to the aqueous environment. researchgate.net

While SDS is a powerful denaturant for most proteins, some protein complexes, particularly those stabilized by covalent cross-links like disulfide bonds, can exhibit resistance to SDS-induced denaturation at room temperature. wikipedia.org Heating is often required to provide the necessary activation energy to unfold these resistant structures. wikipedia.org

Conformational Changes and Linearity of Polypeptide Chains

The interaction of sodium dodecyl sulfate (SDS) with proteins induces profound conformational changes, leading to the disruption of the native structure and the formation of a more linear polypeptide chain. This process is central to the utility of SDS in various biochemical techniques, most notably SDS-PAGE. wikipedia.org

At concentrations above its critical micellar concentration (CMC), SDS monomers begin to bind to the protein. wikipedia.org This binding is primarily driven by hydrophobic interactions between the alkyl chains of SDS and the nonpolar side chains of the amino acids within the protein core. As more SDS molecules bind cooperatively, they disrupt the intricate network of non-covalent interactions—including hydrophobic, hydrogen bonding, and electrostatic interactions—that maintain the protein's unique tertiary and quaternary structures. mdpi.comillinois.edu This disruption leads to the unfolding of the protein from its compact, globular state into a more extended, flexible conformation. illinois.edu

The result of this denaturation process is the formation of a protein-SDS complex where the polypeptide chain is coated with negatively charged SDS molecules. wikipedia.org Hydrodynamic studies and electron microscopy have suggested that these complexes adopt a rod-like shape. researchgate.net The length of this "rod" is found to be a unique function of the molecular weight of the protein moiety. researchgate.net This uniformity in shape and charge-to-mass ratio across different proteins is a key principle behind the separation of proteins by size in SDS-PAGE. researchgate.net

While SDS is highly effective at denaturing most proteins and inducing a linear conformation, the extent of unfolding can vary. Some proteins may retain residual secondary structures, such as alpha-helices, even in the presence of SDS. researchgate.net Furthermore, certain highly stable proteins or protein complexes may resist complete denaturation by SDS at room temperature and require heating to fully unfold. wikipedia.org The process of SDS-induced unfolding can be complex, with studies showing that it can lead to the formation of aggregates at certain surfactant concentrations before the protein adducts disaggregate at higher concentrations. researchgate.net

Interactions with Specific Protein Classes

Membrane Protein Solubilization and Stability

Sodium dodecyl sulfate (SDS) is a potent anionic detergent frequently employed for the solubilization of integral membrane proteins. serva.de Membrane proteins are embedded within the lipid bilayer of cellular membranes, making them challenging to study in aqueous environments. numberanalytics.com Detergents like SDS are essential for extracting these proteins from the membrane by creating a more soluble environment. numberanalytics.com

The process of solubilization involves the partitioning of detergent monomers into the membrane bilayer. As the concentration of SDS increases, it disrupts the lipid-lipid and lipid-protein interactions that maintain the integrity of the membrane. thermofisher.com This leads to the lysis or rupture of the membrane. thermofisher.com At higher detergent-to-lipid ratios, the membrane is fully solubilized, resulting in the formation of mixed micelles containing phospholipids, detergent molecules, and the membrane protein. thermofisher.com In this state, the hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by the hydrophobic tails of the SDS molecules, while the hydrophilic regions of the protein remain exposed.

While SDS is highly effective at solubilizing membrane proteins and preventing aggregation, it is also a strong denaturant. serva.deagscientific.com The interaction with SDS typically disrupts the native conformation of the protein, breaking the intricate protein-protein interactions necessary for its biological function. thermofisher.com This denaturation occurs because SDS can penetrate and unfold both the transmembrane and extracellular domains of the protein. nih.gov

Despite its denaturing properties, SDS is sometimes the detergent of choice, especially when the primary goal is to separate membrane proteins by size using techniques like SDS-PAGE. serva.de In some cases, even though SDS causes denaturation, it has been successfully used in structural studies of particularly stable membrane proteins. researchgate.net

The stability of membrane proteins in SDS is generally low due to denaturation. However, the solubilized and denatured state can be a necessary intermediate for certain applications. For instance, after purification in the presence of SDS, strategies can be employed to attempt to refold the protein back into its native, active conformation.

Comparative Analysis with Non-ionic and Zwitterionic Detergents

The choice of detergent is a critical factor in the study of membrane proteins, with different classes of detergents offering varying balances between solubilization efficiency and the preservation of protein structure and function. Sodium dodecyl sulfate (SDS), an anionic detergent, is often compared with non-ionic and zwitterionic detergents.

Detergent ClassChargeSolubilizationDenaturing PotentialCommon Examples
Anionic NegativeHighHighSodium Dodecyl Sulfate (SDS)
Non-ionic NoneModerateLowTriton X-100, n-dodecyl β-D-maltoside (DDM)
Zwitterionic Neutral (contains both positive and negative charges)IntermediateIntermediateCHAPS, LDAO

Anionic Detergents (e.g., SDS): These detergents are powerful solubilizing agents due to their charged nature, which allows them to effectively disrupt both lipid-lipid and protein-protein interactions. thermofisher.comhuji.ac.il However, this strong disruptive capability almost invariably leads to the denaturation of the protein, unfolding it from its native conformation. agscientific.com SDS is particularly effective at this, making it a standard choice for denaturing electrophoresis (SDS-PAGE). wikipedia.org

Non-ionic Detergents (e.g., Triton X-100, DDM): In contrast, non-ionic detergents are considered much milder. numberanalytics.com They possess uncharged, hydrophilic head groups and are adept at breaking lipid-lipid and lipid-protein interactions while generally leaving protein-protein interactions intact. agscientific.com This property makes them suitable for solubilizing membrane proteins while preserving their native structure and biological activity. numberanalytics.com However, they may not always be as efficient as ionic detergents in solubilizing all types of membrane proteins or preventing aggregation. nih.gov

Renaturation Strategies for Denatured Membrane Proteins

Membrane proteins that have been denatured by sodium dodecyl sulfate (SDS) during solubilization and purification can sometimes be refolded into their native, active conformation. This process, known as renaturation, is often challenging but crucial for functional studies.

A common strategy for renaturing SDS-denatured membrane proteins involves the removal of SDS and its replacement with a milder, non-denaturing detergent. This can be achieved through several methods:

Detergent Exchange: One approach is to add a large excess of a non-ionic or zwitterionic detergent to the solution containing the SDS-protein complex. nih.gov The milder detergent molecules will compete with SDS for binding to the protein. As the concentration of the milder detergent is significantly higher, it gradually displaces the SDS, allowing the protein to refold into a more native-like structure within the micelles of the new detergent. nih.gov

Dilution and Dialysis: Dilution of the protein-SDS solution into a refolding buffer containing a non-denaturing detergent can lower the concentration of SDS below its critical micellar concentration (CMC), promoting its dissociation from the protein. bitesizebio.com Dialysis can also be used to remove SDS by placing the protein solution in a semi-permeable membrane and exchanging the surrounding buffer with one that is free of SDS but contains a suitable non-denaturing detergent. bitesizebio.com

Use of Amphipathic Cosolvents: Certain amphipathic cosolvents, such as 2-methyl-2,4-pentanediol (MPD), have been shown to facilitate the refolding of SDS-denatured proteins. sciencexcel.com MPD can interact with SDS, shielding its negative charge and disrupting the SDS micelles that are bound to the protein. sciencexcel.com This process effectively transforms the harsh denaturing character of SDS into a gentler interaction, allowing the protein to refold. sciencexcel.com

Redox Shuffling: For proteins containing disulfide bonds that may have been incorrectly formed or reduced during denaturation, the refolding buffer should include an optimized ratio of reduced and oxidized reagents, such as glutathione (B108866) or a cysteine-cystine couple. bitesizebio.com This helps to facilitate the correct formation of disulfide bonds as the protein refolds. bitesizebio.com

The success of renaturation is dependent on several factors, including the specific protein, the concentration of the detergents, temperature, and the composition of the refolding buffer. The recovery of biological activity is a key indicator of successful refolding. For example, a 5'-nucleotidase from Acholeplasma laidlawii and a neuraminidase from influenza virus have been successfully renatured after purification in SDS, with the renatured enzymes showing higher activity than before the addition of SDS. nih.gov

Interaction with Amyloid Fibrils and Neuropathological Proteins

Sodium dodecyl sulfate (SDS) plays a significant role in the study of amyloid fibrils and other protein aggregates associated with neuropathological conditions. A key characteristic of many amyloid fibrils is their resistance to solubilization by SDS at room temperature. researchgate.netmdpi.com This property is exploited to isolate and characterize these pathological protein structures.

While SDS is a powerful denaturant that can solubilize most cellular proteins and disrupt non-covalent interactions, many amyloid fibrils remain intact when treated with 1-2% SDS. mdpi.commdpi.com This resistance allows for the enrichment of amyloid fibrils from complex biological samples, such as cell lysates. mdpi.com The detergent-sensitive proteins are solubilized and removed, leaving behind the insoluble amyloid aggregates. These enriched fibrils can then be further analyzed to identify their protein components using techniques like mass spectrometry. mdpi.com

The interaction of SDS with amyloidogenic proteins can be complex. In some cases, SDS can induce structural changes in fibrils that are different from those caused by milder detergents like Sarkosyl. mdpi.com While Sarkosyl may preserve the fibril structures more effectively, SDS can sometimes lead to the formation of insoluble aggregates. bohrium.com The choice between SDS and other detergents like Sarkosyl can depend on the specific type of amyloid being studied, as some may be more susceptible to SDS than others. researchgate.net For instance, Sarkosyl has been found to detect a wider range of amyloids due to its weaker detergent properties. mdpi.com

SDS is also used in the fractionation of specific types of amyloid fibrils. For example, polyglutamine (polyQ) fibrillar aggregates, which are associated with Huntington's disease, are resistant to SDS and can be readily fractionated by SDS treatment. researchgate.net Similarly, prion amyloids have been separated from other cellular proteins by treating cell lysates with 2% SDS. mdpi.com

The interaction of SDS with proteins implicated in neurodegenerative diseases is not limited to fully formed fibrils. The detergent can also interact with monomeric or oligomeric forms of these proteins, potentially influencing their aggregation pathways. The study of how these proteins behave in the presence of detergents like SDS provides valuable insights into the mechanisms of amyloid formation and the stability of these pathological structures.

Effects on Enzyme Activity and Conformation

Sodium dodecyl sulfate (SDS), an anionic surfactant, profoundly impacts enzyme activity and conformation, often leading to denaturation and loss of function. researchgate.net The interaction is complex and concentration-dependent, involving both electrostatic and hydrophobic forces that disrupt the delicate balance maintaining a protein's native three-dimensional structure.

At submicellar concentrations, the interaction between SDS and an enzyme can be primarily electrostatic. For instance, in the case of soybean peroxidase at acidic pH, SDS molecules with a negative charge are attracted to positively charged regions of the enzyme. This can lead to a weakening of crucial internal bonds, such as the one between a histidine residue and the heme iron center, resulting in irreversible activity loss and slight changes to the secondary structure. sioc-journal.cn In contrast, at a pH where both the enzyme and SDS carry a net negative charge, this initial electrostatic interaction is repulsive, and the enzyme's structure and activity are less affected at low SDS concentrations. sioc-journal.cn

As the concentration of SDS increases, hydrophobic interactions become more dominant. acs.org The detergent molecules can unfold the protein, exposing its hydrophobic core and then forming micelle-like clusters along the polypeptide chain. This process disrupts the secondary and tertiary structures, leading to significant conformational changes. acs.orgnih.govresearchgate.net For example, studies on γ-glutamyltranspeptidase from Bacillus licheniformis showed that increasing SDS concentrations led to the dissociation of its heterodimeric structure into subunits and a significant loss of enzymatic activity, with about 90% inactivation at 6 mM SDS. nih.govx-mol.com Kinetic studies revealed that SDS acts as a mixed-type inhibitor for this enzyme. nih.govx-mol.com Similarly, research on α-chymotrypsin demonstrated that SDS induces changes in both secondary and tertiary structures, with the transitions occurring in distinct, quantifiable steps. acs.org

Interestingly, in some specific cases, SDS can actually enhance the activity of certain enzymes. The chymotrypsin-like activity of the multicatalytic proteinase (MCP) from the ascidian Halocynthia roretzi was found to be activated upon the addition of SDS. nih.gov This activation is attributed to a rapid conformational change induced by the detergent. However, this activated state is often unstable, and the activity decreases over time as the protein structure becomes more disordered. nih.gov Another example is the conversion of the oxygen carrier hemocyanin into an enzymatically active phenoloxidase by SDS. Structural analyses suggest that SDS binding causes a conformational shift that exposes the active site. nih.gov

The table below summarizes the effects of SDS on the activity and conformation of various enzymes based on findings from different studies.

EnzymeEffect of SDS on ActivityConformational Changes ObservedKey Findings
Soybean Peroxidase (SBP) Irreversible inactivation at acidic pH (2.6 and 4.2). sioc-journal.cnSlight change in secondary structure, decrease in α-helix and increase in β-strand content with increasing SDS. sioc-journal.cnElectrostatic interaction is a precondition for denaturation; His169 is key to activity. sioc-journal.cn
γ-Glutamyltranspeptidase (BlrGGT) Concentration-dependent inactivation (~90% at 6 mM). nih.govx-mol.comDissociation of heterodimeric structure, changes in far-UV CD and intrinsic fluorescence spectra. nih.govx-mol.comSDS acts as a mixed-type inhibitor and reduces thermal stability. nih.govx-mol.com
Multicatalytic Proteinase (MCP) Initial activation of chymotrypsin-like activity, followed by a decrease. nih.govRapid conformational change indicated by fluorescence spectroscopy. nih.govSDS induces a labile, activated conformation. nih.gov
Bovine Carbonic Anhydrase (BCA) Enzymatically inactive in both low (0.025%) and high (0.1%) w/v concentrations of SDS. cabidigitallibrary.orgChanges in secondary and tertiary structure, affecting the knot structure in the C-terminal. cabidigitallibrary.orgSDS alters the protein's structure and mechanical stability at various concentrations. cabidigitallibrary.org
Ribonuclease A (RNase A) Denaturation and loss of function. acs.orgLoss of secondary and tertiary structure with increasing SDS concentration. acs.orgUnfolding occurs in distinct regions based on SDS concentration, involving both ionic and hydrophobic interactions. acs.org

Sodium Dodecyl Sulfate and Protein-Protein Interaction Analysis

Sodium dodecyl sulfate plays a pivotal role in the analysis of proteins, particularly in the widely used technique of sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). abcam.combitesizebio.com This method is fundamental for separating proteins based on their molecular weight, which in turn can provide insights into protein-protein interactions, especially when used in conjunction with other techniques like co-immunoprecipitation (co-IP) and western blotting. abcam.comthermofisher.com

The primary function of SDS in this context is to denature proteins by disrupting their non-covalent bonds, thereby unfolding their complex secondary, tertiary, and quaternary structures into linear polypeptide chains. bitesizebio.comwikipedia.orgpatsnap.com Concurrently, SDS molecules bind to the polypeptide backbone at a relatively uniform ratio (approximately 1.4 grams of SDS per gram of protein), imparting a net negative charge that is proportional to the protein's mass. bitesizebio.com This uniform charge-to-mass ratio ensures that during electrophoresis, the proteins migrate through the polyacrylamide gel matrix solely based on their size, with smaller proteins moving faster than larger ones. bitesizebio.comwikipedia.org

In the study of protein-protein interactions, techniques like co-IP are used to isolate a specific protein (the "bait") along with any interacting partners (the "prey") from a cell lysate. thermofisher.com Following the immunoprecipitation, the resulting protein complex is typically analyzed by SDS-PAGE. The denaturing nature of SDS breaks the non-covalent interactions holding the complex together, allowing the individual protein components to be separated by size on the gel. thermofisher.com Subsequent visualization, often by western blotting using specific antibodies, can identify the co-precipitated proteins, suggesting a potential interaction with the bait protein. abcam.comthermofisher.com

However, the very properties that make SDS invaluable for size-based separation also present limitations for studying protein-protein interactions. Because SDS disrupts non-covalent interactions, it is generally unsuitable for analyzing protein complexes in their native, functional state. patsnap.com Techniques like Native PAGE, which omit denaturing agents like SDS, are employed when the goal is to study proteins in their folded state or to preserve enzymatic activity and non-covalent interactions. patsnap.com

The denaturing effect of SDS is crucial for dissociating multi-subunit protein complexes to analyze their individual components. By comparing the protein bands on an SDS-PAGE gel with and without a reducing agent (which breaks disulfide bonds), one can infer whether subunits are held together by disulfide bridges or other non-covalent interactions.

The table below outlines the role of SDS in common protein interaction analysis workflows.

TechniqueRole of Sodium Dodecyl SulfateInformation Gained
SDS-PAGE Denatures proteins, disrupts non-covalent bonds, and imparts a uniform negative charge. abcam.combitesizebio.comwikipedia.orgSeparates proteins by molecular weight, allowing for subunit composition analysis. bitesizebio.com
Co-Immunoprecipitation (Co-IP) followed by SDS-PAGE Dissociates the immunoprecipitated protein complex into its individual components for separation. thermofisher.comIdentifies potential protein binding partners based on their co-precipitation with a target protein. thermofisher.com
Far-Western Blotting Separates a "bait" protein by SDS-PAGE, which is then transferred to a membrane and renatured before probing with a "prey" protein.While SDS is used for the initial separation, its removal is necessary to allow for potential refolding and interaction analysis on the membrane.
Crosslinking followed by SDS-PAGE Used to analyze covalently crosslinked protein complexes. SDS denatures the complex for separation, but the crosslinks hold interacting partners together. thermofisher.comConfirms proximity or direct interaction of proteins that have been covalently linked. The crosslinked complex will migrate as a larger unit on the gel. thermofisher.com

Sodium Dodecyl Sulfate-Nucleic Acid Interactions

Role in Cell Lysis for Nucleic Acid Extraction

Sodium dodecyl sulfate is a crucial component in many protocols for the extraction of nucleic acids, such as DNA and RNA, from a wide variety of biological sources. quora.comnih.govmclab.com Its primary role is to lyse cells by disrupting the integrity of the cell and nuclear membranes, thereby releasing the intracellular contents, including nucleic acids. quora.comconstantsystems.comunits.it

As an anionic detergent, SDS effectively solubilizes the lipid and protein components of these membranes. quora.comconstantsystems.comresearchgate.net It disrupts the lipid bilayers and the non-covalent bonds holding proteins and lipoproteins together, leading to the breakdown of the membrane structure. researchgate.netmagen-tec.com This process exposes the chromosomes and allows the DNA and RNA to be released from the cell and its nucleus. quora.comquora.com

In addition to membrane disruption, SDS plays a vital role in denaturing proteins, including those that are tightly associated with nucleic acids, such as histones. quora.comquora.com By denaturing these DNA-binding proteins, SDS helps to free the nucleic acids, making them accessible for subsequent purification steps. quora.com The detergent also aids in precipitating proteins out of the solution, particularly when used in combination with methods like salting out or phenol-chloroform extraction. magen-tec.comnih.gov In the presence of potassium salts, SDS itself can precipitate at low temperatures, a characteristic that can be exploited to help remove proteins from the lysate. magen-tec.com

The combination of SDS with other reagents in a lysis buffer enhances the efficiency of nucleic acid extraction. For example, it is often used alongside chelating agents like ethylenediaminetetraacetic acid (EDTA), which sequesters divalent cations required for the activity of DNA-degrading enzymes (DNases) and RNA-degrading enzymes (RNases). nih.gov This combination provides a protective environment for the nucleic acids immediately upon cell lysis. nih.gov

The table below summarizes the key functions of SDS during cell lysis for nucleic acid extraction.

FunctionMechanism of ActionOutcome
Cell Membrane Disruption Solubilizes lipids and proteins in the cell and nuclear membranes. quora.comconstantsystems.comresearchgate.netCell lysis and release of intracellular contents. constantsystems.commagen-tec.com
Protein Denaturation Disrupts non-covalent bonds in proteins, unfolding their structure. quora.commagen-tec.comInactivation of cellular proteins and release of nucleic acids from protein complexes (e.g., histones). quora.comquora.com
Facilitation of Protein Removal Forms complexes with proteins, aiding their precipitation, especially in the presence of salt or during phenol (B47542) extraction. magen-tec.comnih.govPurification of nucleic acids from protein contaminants. nih.gov

Inhibition of Nuclease Activity

A critical function of sodium dodecyl sulfate in nucleic acid extraction protocols is the inhibition of nuclease activity. quora.comquora.commagen-tec.com Nucleases, which include deoxyribonucleases (DNases) that degrade DNA and ribonucleases (RNases) that degrade RNA, are enzymes that are released from cellular compartments during lysis. quora.comnih.gov If not inactivated, these enzymes can rapidly degrade the target nucleic acids, significantly reducing the yield and quality of the extraction. nih.gov

SDS is an effective inhibitor of many types of nucleases. quora.comnih.govresearchgate.net Its inhibitory action stems from its ability to denature proteins. By disrupting the specific three-dimensional conformation of nuclease enzymes, SDS renders them non-functional. quora.commagen-tec.com This denaturation process is generally irreversible and provides robust protection for the DNA and RNA throughout the extraction procedure. researchgate.net

While SDS is a potent inhibitor on its own, its effectiveness is often enhanced when used in combination with other nuclease inhibitors or under specific conditions. nih.govnih.gov For instance, lysis buffers frequently contain both SDS and a chelating agent like EDTA. nih.govresearchgate.net EDTA inhibits nucleases by binding the divalent cations (like Mg²⁺ and Ca²⁺) that are essential cofactors for their enzymatic activity. nih.gov The combination of SDS (which denatures the enzyme) and EDTA (which removes its cofactors) provides a powerful, multi-pronged approach to protecting nucleic acids. nih.gov

Studies have shown that while SDS is a very effective inhibitor of pancreatic RNase, combinations of inhibitors can be even more effective, especially for prolonged exposures at temperatures above 0°C. nih.gov A combination of SDS and diethyl pyrocarbonate (DEPC) has been reported to be particularly effective in preserving RNA. nih.gov Furthermore, the presence of SDS can facilitate the activity of other protein-degrading enzymes like Proteinase K, which is often added to digestion buffers to break down proteins, including resilient nucleases. quora.comresearchgate.net

It's important to note that while SDS is an excellent nuclease inhibitor for extraction purposes, its presence can inhibit downstream enzymatic reactions like PCR. researchgate.net Therefore, it must be effectively removed during the final purification steps. researchgate.net

The table below highlights the role of SDS as a nuclease inhibitor.

Nuclease TypeInhibitory Action of SDSCombined Effect with Other Reagents
DNases (Deoxyribonucleases) Denatures the enzyme, inactivating it. quora.comWorks synergistically with EDTA, which chelates essential cofactors like Mg²⁺. nih.gov
RNases (Ribonucleases) Denatures the enzyme, inactivating it. quora.comresearchgate.netEffectiveness is enhanced in combination with reagents like DEPC and EDTA. researchgate.netnih.gov Facilitates the action of Proteinase K against RNases. researchgate.net

Self Assembly and Aggregation Phenomena of Sodium Dodecyl Sulfate

Micellization Behavior of Sodium Dodecyl Sulfate (B86663)

Sodium dodecyl sulfate (SDS) is a quintessential anionic surfactant that exhibits a strong tendency to self-assemble in aqueous solutions. This behavior is driven by the amphiphilic nature of its molecules, which consist of a hydrophobic dodecyl hydrocarbon tail and a hydrophilic sulfate head group. nepjol.info In polar solvents like water, these molecules arrange themselves into organized aggregates known as micelles to minimize the unfavorable contact between the hydrophobic tails and water molecules. asianpubs.org This process, termed micellization, is a dynamic equilibrium between individual surfactant monomers and the micellar aggregates. asianpubs.org The hydrophobic core of the micelle is formed by the hydrocarbon tails, while the polar head groups are situated at the micelle-water interface, where they are hydrated by water molecules. asianpubs.org

The concentration at which micelles begin to form is a critical parameter known as the critical micelle concentration (CMC). asianpubs.org Below the CMC, SDS exists predominantly as monomers. As the concentration increases and surpasses the CMC, monomers and micelles coexist in a dynamic equilibrium. asianpubs.org The determination of the CMC is fundamental for characterizing the behavior of surfactants and is crucial for their various applications. cdnsciencepub.comnih.gov

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a key characteristic of a surfactant, representing the minimum concentration required for the formation of micelles. nepjol.info Its determination is essential for understanding and optimizing processes where surfactants are involved. nih.gov Various physicochemical properties of a surfactant solution exhibit a distinct change at the CMC, which can be harnessed for its measurement. Common methods for determining the CMC of sodium dodecyl sulfate (SDS) include conductometry, surface tensiometry, and fluorescence spectroscopy. nepjol.infoasianpubs.orgacs.org For instance, the specific conductivity of an SDS solution shows a break point at the CMC, which can be identified by plotting conductivity against concentration. jcsp.org.pkorientjchem.org Similarly, the surface tension of the solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. nepjol.info

The CMC of SDS is not a fixed value but is influenced by several factors, including temperature, the presence of electrolytes, and the addition of organic compounds. researchgate.netnih.govthaiscience.info Understanding these influences is critical for controlling the micellization process in various applications.

The critical micelle concentration (CMC) of sodium dodecyl sulfate (SDS) exhibits a characteristic U-shaped dependence on temperature. scialert.net Initially, the CMC decreases as the temperature rises, reaching a minimum value at a specific temperature, and then it begins to increase with a further increase in temperature. scialert.netajchem-a.com This behavior is a hallmark of ionic surfactants. scialert.net

The initial decrease in CMC with temperature is often attributed to the decreased hydration of the hydrophilic head groups, which favors micellization. researchgate.net However, as the temperature continues to increase, the disruption of the structured water molecules surrounding the hydrophobic tails becomes a more dominant factor. This disruption is unfavorable for micellization, leading to an increase in the CMC. researchgate.net The increased kinetic energy of the surfactant molecules at higher temperatures can also contribute to greater repulsion between the ionic head groups, further opposing micelle formation and thus increasing the CMC. researchgate.net

Studies have shown that for SDS, the minimum in the CMC-temperature curve occurs around 21-25°C. scialert.netajchem-a.com For example, one study observed the CMC of SDS to decrease to a minimum at 308.15 K (35°C) before increasing with temperature. ajchem-a.com Another investigation using conductometry at various temperatures determined the CMC values as shown in the table below. conicet.gov.ar

Temperature (°C)Temperature (K)CMC (mM)
112848.8
152888.7
202938.6
252988.5
303038.4
353088.3
403138.2
503238.1
603338.0

This table presents the Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (SDS) at various temperatures, as determined by conductometric measurements. The data shows a general trend of decreasing CMC with increasing temperature within this specific range. conicet.gov.ar

The addition of electrolytes to an aqueous solution of sodium dodecyl sulfate (SDS) has a significant impact on its critical micelle concentration (CMC). Generally, the presence of electrolytes leads to a decrease in the CMC of ionic surfactants. asianpubs.orgorientjchem.org This effect is primarily due to the reduction of repulsive forces between the charged head groups of the surfactant molecules within the micelle. asianpubs.org The added counter-ions from the electrolyte increase the ion concentration in the electrical double layer surrounding the micelle, effectively shielding the electrostatic repulsion between the head groups and promoting micelle formation at a lower surfactant concentration. asianpubs.orgthaiscience.info

The magnitude of the CMC reduction depends on the type and concentration of the electrolyte. For instance, the addition of sodium chloride (NaCl) to an SDS solution below its CMC can decrease the bubble size and improve bubble stability, which is attributed to the enhanced structure of the adsorption monolayer. nih.gov The presence of NaCl also leads to a significant decrease in the zeta-potential of SDS micelles, indicating a reduction in their surface charge. nih.gov

Different cations can have varying effects on the CMC of SDS. One study found that the ability of cations to decrease the CMC followed the order: Na⁺ < NH₄⁺ < K⁺ < Mg²⁺. This indicates that the nature of the counter-ion plays a role in modulating the micellization process. Similarly, anions can also influence the degree of micelle ionization, with one study reporting the order of enhancement as F⁻ > ClO₄⁻ > Cl⁻.

The "salting-out" effect, where the solubility of the surfactant is reduced by the addition of salt, also contributes to the lowering of the CMC. orientjchem.org The electrolyte ions compete with the surfactant monomers for hydration, which promotes the aggregation of surfactant molecules into micelles. thaiscience.info

The addition of organic compounds to aqueous solutions of sodium dodecyl sulfate (SDS) can significantly alter its micellization behavior, including its critical micelle concentration (CMC). The nature of the interaction depends on the properties of the organic additive.

For instance, the presence of procaine (B135) hydrochloride, an anesthetic drug, has been shown to decrease the CMC of SDS. ajchem-a.com This reduction is attributed to the formation of ion-pairs between the procaine cation and the dodecyl sulfate anion, which behave like non-ionic surfactants, thereby increasing the hydrophobicity and promoting micelle formation at lower concentrations. ajchem-a.com The study found that the CMC of SDS decreased to a minimum at 308.15 K in the presence of procaine hydrochloride and then increased with temperature. ajchem-a.com

Similarly, the addition of alcohols like ethanol (B145695) can enhance the self-assembly of SDS. thaiscience.info This is explained by the formation of mixed micelles, where the alcohol molecules are incorporated into the palisade layer of the micelle, with their hydroxyl groups remaining in contact with water. thaiscience.info This insertion of alcohol molecules between the SDS head groups reduces the electrostatic repulsion, facilitating micelle formation and lowering the CMC. thaiscience.info

In contrast, the effect of acetonitrile (B52724) on the CMC of SDS is more complex. It was observed that the CMC of SDS first decreased with the addition of acetonitrile up to 3% (v/v) and then increased as the volume ratio of acetonitrile to water was further increased to 5% (v/v). asianpubs.org The minimum CMC was found to be 7.7 mM at a 3% (v/v) acetonitrile concentration. asianpubs.org

The presence of glycols, such as propane-1,2-diol, also influences the micellar properties of SDS. Increasing the mass fraction of propane-1,2-diol in binary mixtures generally leads to a decrease in the CMC values. nih.gov This is because propane-1,2-diol, a polar solvent, can form hydrogen bonds, which decreases the cohesiveness of water and reduces the dielectric constant of the aqueous phase, favoring micellization. nih.gov

Influence of Electrolytes and Co-ions on Micellization

Thermodynamics of Sodium Dodecyl Sulfate Micellization

The process of micelle formation is governed by thermodynamic principles, and understanding these provides insight into the driving forces behind the self-assembly of sodium dodecyl sulfate (SDS). The key thermodynamic parameters associated with micellization are the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. These parameters can be determined from the temperature dependence of the critical micelle concentration (CMC). conicet.gov.aracs.org

The micellization process is generally considered spontaneous, which is reflected in the negative values of the standard free energy of micellization. ajchem-a.comresearchgate.net The relative contributions of enthalpy and entropy to this spontaneity can vary with temperature.

The standard free energy of micellization (ΔG°m) is a key thermodynamic parameter that quantifies the spontaneity of the micelle formation process. A negative value of ΔG°m indicates that micellization is a thermodynamically favorable process. ajchem-a.com For ionic surfactants like sodium dodecyl sulfate (SDS), the standard free energy of micellization can be calculated from the critical micelle concentration (CMC) using the following equation, based on the closed association model:

ΔG°m = (2 - α)RT ln(XCMC) researchgate.net

where:

α is the degree of micelle ionization (also represented as β, the degree of counter-ion binding, where α = 1 - β) orientjchem.orgajchem-a.com

R is the ideal gas constant

T is the absolute temperature in Kelvin

XCMC is the CMC expressed as a mole fraction researchgate.net

The value of ΔG°m for SDS is consistently found to be negative across various conditions, confirming the spontaneous nature of micelle formation. ajchem-a.comresearchgate.net The magnitude of ΔG°m is influenced by factors that affect the CMC, such as temperature, electrolytes, and organic additives.

For instance, in the presence of procaine hydrochloride, the ΔG°m for SDS micellization was found to be negative, and its negativity was enhanced compared to the aqueous medium, indicating that the spontaneity of micelle formation increases in the presence of this additive. ajchem-a.com Similarly, the addition of electrolytes generally makes the ΔG°m more negative, signifying a more favorable micellization process. thaiscience.info

Interestingly, while large changes in the enthalpy (ΔH°m) and entropy (ΔS°m) of micellization are observed with temperature, these changes often compensate for each other, resulting in a relatively constant ΔG°m over a range of temperatures. acs.org This phenomenon is known as enthalpy-entropy compensation. ajchem-a.comacs.org At lower temperatures, the micellization of SDS is primarily an entropy-driven process, while at higher temperatures, it becomes more enthalpy-driven. scialert.netacs.org

The table below shows the standard free energy of micellization for SDS in water at different temperatures, calculated from experimental CMC data.

Temperature (K)ΔG°m (kJ/mol)
284-34.7
288-39.3
293-44.9
298-50.6
303-56.3
308-62.0
313-67.7
323-79.0
333-90.3

This table displays the calculated standard free energy of micellization (ΔG°m) for Sodium Dodecyl Sulfate (SDS) in aqueous solution at various temperatures. The consistently negative and decreasing values with increasing temperature indicate a spontaneous process that becomes more favorable at higher temperatures within this range. conicet.gov.ar

Enthalpy of Micellization

The enthalpy of micellization (ΔH°m) for sodium dodecyl sulfate is a critical parameter that provides insight into the energy changes accompanying the formation of micelles. This process is influenced by temperature and the presence of additives. For SDS in aqueous solutions, the micellization process can be either endothermic or exothermic, depending on the temperature. At lower temperatures, the process is typically entropy-driven, while at higher temperatures, it becomes enthalpy-driven. conicet.gov.arnih.gov

The value of ΔH°m can be determined from the temperature dependence of the critical micelle concentration (CMC). conicet.gov.arcdnsciencepub.com Studies have shown that for SDS in water, the enthalpy of micellization is often negative, indicating an exothermic process, particularly in the presence of certain additives like aromatic ammonium (B1175870) salts or procaine hydrochloride. ajchem-a.com For instance, in the presence of 0.001 M of various aromatic ammonium salts, the micellization process was found to be enthalpy-driven. Similarly, in the presence of procaine hydrochloride, the ΔH°m values were negative. ajchem-a.com

The addition of co-solvents like ethylene (B1197577) glycol can also impact the enthalpy of micellization. cdnsciencepub.com The intrinsic enthalpy gain (ΔH*), which reflects the chemical part of the micellization process, has been reported to be negative for SDS, suggesting that the process is favored despite potential unfavorable entropic contributions. ajchem-a.com This indicates that the interactions between SDS molecules within the micelle are energetically favorable. ajchem-a.com

Entropy of Micellization

The entropy of micellization (ΔS°m) is a key thermodynamic parameter that reflects the change in randomness or disorder of the system when surfactant monomers aggregate to form micelles. The process is complex, involving both the surfactant molecules and the surrounding solvent (water) molecules. umcs.pl

Conversely, the aggregation of individual surfactant molecules into a more ordered micellar structure results in a decrease in the entropy of the surfactant itself. umcs.pl However, the large positive entropy change from the release of water molecules typically outweighs the negative entropy change from the association of monomers, leading to a net positive ΔS°m under many conditions. umcs.pl

The entropy of micellization can be influenced by temperature and the presence of additives. As temperature increases, the structured water layer around the monomers is already partially disrupted, leading to a smaller positive entropy change upon micellization. conicet.gov.ar In some cases, particularly at higher temperatures, the micellization process can become enthalpy-driven rather than entropy-driven. conicet.gov.arnih.gov

Entropy-Enthalpy Compensation Phenomena

A notable characteristic of the micellization of sodium dodecyl sulfate is the entropy-enthalpy compensation phenomenon. ajchem-a.comasianpubs.org This principle is observed when a linear relationship exists between the enthalpy (ΔH°m) and entropy (ΔS°m) of micellization across a range of conditions, such as varying temperature or the presence of different additives. asianpubs.org

The compensation is described by the equation: ΔH°m = ΔH*mic + TcΔS°m

where Tc is the compensation temperature and ΔH*mic is the intrinsic enthalpy of micellization at Tc = 0. asianpubs.org The compensation temperature is a measure of the desolvation part of the micellization process, while the intrinsic enthalpy reflects the solute-solute interactions. asianpubs.org

Micellar Structure and Morphology of Sodium Dodecyl Sulfate Aggregates

The structure and morphology of sodium dodecyl sulfate (SDS) aggregates are not static but are influenced by a variety of factors, leading to a range of shapes and sizes.

Aggregation Numbers and Factors Affecting Them

The aggregation number (Nagg) of an SDS micelle, which is the number of individual surfactant molecules that come together to form a single micelle, is a key characteristic of the self-assembly process. In aqueous solutions near the critical micellization temperature, SDS typically forms micelles with an aggregation number ranging from 55 to 77 molecules. princeton.edu However, this number is not fixed and is influenced by several factors:

Surfactant Concentration: As the concentration of SDS increases above the critical micelle concentration (CMC), the aggregation number can also increase. researchgate.netresearchgate.net

Temperature: The effect of temperature on the aggregation number is complex. Some studies have shown that an increase in temperature leads to a decrease in the aggregation number, resulting in smaller micelles. nih.gov This is attributed to factors like the softening of hydrogen bonds between water and the surfactant headgroups. nih.gov

Presence of Salt: The addition of electrolytes, such as sodium chloride (NaCl), generally leads to an increase in the aggregation number. princeton.edu The added counterions screen the electrostatic repulsion between the negatively charged sulfate headgroups, allowing more surfactant molecules to pack into a single micelle. princeton.edu The type of counterion also plays a role; for instance, Ca2+ ions have been shown to induce more significant changes in micelle structure and aggregation than Na+ ions. princeton.edu

Additives: The presence of other molecules can significantly alter the aggregation number. For example, the addition of ethylene glycol to aqueous SDS solutions leads to a decrease in the aggregation number. cdnsciencepub.com Conversely, certain hydrophobic "perfume" molecules can cause an increase in the aggregation number. rsc.org

pH: The pH of the solution can also affect micellar properties, although its direct impact on the aggregation number of SDS is less pronounced than that of salt or temperature. researchgate.net

Table 1: Factors Affecting the Aggregation Number of SDS Micelles
FactorEffect on Aggregation NumberReference(s)
Increasing Surfactant ConcentrationIncreases researchgate.netresearchgate.net
Increasing TemperatureDecreases nih.gov
Addition of Salt (e.g., NaCl)Increases princeton.edu
Addition of Ethylene GlycolDecreases cdnsciencepub.com
Addition of Hydrophobic MoleculesIncreases rsc.org
Micelle Shape and Dimensions (e.g., Spherical, Ellipsoidal, Cylindrical)

The shape of SDS micelles is primarily governed by the packing parameter, which relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup at the micelle-solution interface, and the critical chain length. umcs.pl

Spherical Micelles: At concentrations just above the CMC and in the absence of significant amounts of salt, SDS micelles are generally considered to be spherical. researchgate.netnist.gov The hydrophobic tails form a core, while the hydrophilic sulfate headgroups are exposed to the aqueous environment. umcs.pl The diameter of these spherical micelles has been reported to be around 4 to 6 nm. researchgate.net

Ellipsoidal Micelles: Under certain conditions, such as in the presence of some additives or at higher concentrations, SDS micelles can adopt a slightly compressed, or oblate ellipsoidal, shape. nih.govrsc.org Small-angle neutron scattering (SANS) studies have supported this morphology. nih.gov

Cylindrical (Rod-like) Micelles: A transition from spherical to cylindrical or rod-like micelles can occur at higher surfactant concentrations or, more significantly, in the presence of high concentrations of salt. umcs.plresearchgate.netnih.gov The addition of salt reduces the electrostatic repulsion between the headgroups, favoring a more elongated structure. researchgate.netnih.gov These cylindrical micelles can have lengths ranging from 100 to 1000 nm. researchgate.net

The shape and size of the micelles are therefore dynamic and can be tuned by altering the solution conditions. umcs.pl

Table 2: Shape and Typical Dimensions of SDS Micelles
ShapeConditionsTypical DimensionsReference(s)
SphericalLow concentration, low saltDiameter: ~4-6 nm researchgate.netnist.gov
EllipsoidalHigher concentration, some additivesSlightly compressed spheres nih.govrsc.org
CylindricalHigh salt concentration, high surfactant concentrationLength: 100-1000 nm researchgate.netnih.gov
Micellar Solvation Layer Characteristics

The interface between the SDS micelle and the bulk aqueous solution is not a sharp boundary but rather a diffuse region known as the micellar solvation layer or hydration layer. This layer is crucial for the stability and properties of the micelle.

The solvation layer consists of the hydrophilic sulfate headgroups, associated counterions (Na+), and a significant amount of water molecules. mdpi.com Some studies suggest that this hydrated surface layer can be approximately 20 Å thick. mdpi.com The interior of the micelle can be divided into an outer core that may be penetrated by water and an inner core from which water is excluded. umcs.pl

The degree of hydration can be influenced by the presence of salts. For instance, the addition of lithium chloride (LiCl) has been shown to increase the hydration layer, particularly near the periphery of the micelles, due to the strong hydrophilic nature of the lithium ions. acs.org This indicates that the type of counterion can significantly affect the water structure around the micelle. acs.org

Furthermore, the presence of co-solvents like glycerol (B35011) can also impact the solvation layer. It is suggested that glycerol molecules can participate in the micellar solvation, leading to an increase in the surface area per headgroup. researchgate.net The hydrocarbon tails of the surfactant molecules can also have some contact with water in the outer regions of the micelle core. nih.gov

Micropolarity and Microviscosity within Aggregates

The interior of a Sodium dodecyl sulfate (SDS) micelle creates a unique microenvironment that differs significantly from the bulk aqueous solution. Two key properties characterizing this environment are micropolarity and microviscosity. Micropolarity refers to the local polarity within the micelle, while microviscosity describes the local viscosity or resistance to flow experienced by molecules within the aggregate. These properties are not uniform throughout the micelle; they vary from the hydrophobic core to the more hydrated outer shell.

The investigation of these microenvironments is often conducted using molecular probes, particularly fluorescent molecules like pyrene (B120774), whose spectroscopic properties are sensitive to the surrounding environment. core.ac.uk The ratio of the first and third vibronic peaks (I₁/I₃) in the pyrene fluorescence emission spectrum is a widely used index for micropolarity. cdnsciencepub.comnih.gov A lower I₁/I₃ ratio indicates a less polar environment. Studies using pyrene have shown that the probe is typically solubilized in the hydrophobic core of the SDS micelle. cdnsciencepub.com However, more detailed analyses suggest its location is more complex, residing in a zone that spans the outer core and the inner, more polar Stern layer. nih.gov The exact location can shift as the micelle grows; for instance, as the aggregation number increases, the diffusion zone of pyrene moves outward toward the Stern layer. nih.gov While the addition of cosolvents like glycerol may not significantly affect the micropolarity of the core, it can increase the microviscosity at the micelle's surface region. tandfonline.com

Microviscosity, a measure of the local friction or rigidity within the micelle, can be assessed through various techniques, including fluorescence polarization and the quenching of fluorescence. researchgate.netacs.org Probes such as auramine (B1663534) O, rhodamine B, and doxyl stearic acid spin probes are employed for these measurements. nih.govnih.govacs.org Studies have revealed that the microviscosity within SDS micelles is higher than that of the bulk solution and can be influenced by several factors. For example, in mixed micelles of SDS and a nonionic surfactant, the microviscosity of the polar shell increases with a higher mole fraction of the nonionic component. csun.edu The microviscosity of SDS micelles is generally higher than that of some other anionic surfactants but lower than that of nonionic and zwitterionic surfactants. nih.gov

Table 1: Microenvironmental Properties of SDS Micelles Using Different Probes

Property MeasuredProbe UsedKey FindingReference
MicropolarityPyreneThe probe resides in the hydrophobic core, with the polarity being lower than the bulk aqueous phase. cdnsciencepub.com
Probe Location & MicroviscosityPyrene and Doxyl Stearic Acid Esters (5DSE, 16DSE)Pyrene diffuses in a zone between the core and Stern layer, moving outward as micelle size increases. Microviscosity is measured via quenching rates. nih.gov
MicroviscosityAuramine O, Rhodamine B, DiphenylbutadieneIncreasing the content of SDS in mixed micelles with a nonionic surfactant leads to a less ordered structure (lower microviscosity). nih.gov
MicroviscosityDoxyl Stearic Acid Spin ProbeThe microviscosity of the polar shell in pure SDS micelles at 45 °C is approximately 2.79 cP. csun.edu

Supramolecular Assemblies Involving Sodium Dodecyl Sulfate

Sodium dodecyl sulfate exhibits a remarkable ability to form complex, ordered structures, known as supramolecular assemblies, in conjunction with other materials. This self-assembly is driven by non-covalent interactions, primarily hydrophobic and electrostatic forces. SDS is particularly known for its capacity to organize on the surfaces of nanomaterials and to interact strongly with polymers, leading to a variety of functional hybrid structures.

Self-Assembly on Nanomaterial Surfaces (e.g., Carbon Nanotubes)

One of the most significant applications of SDS self-assembly is in the dispersion of carbon nanotubes (CNTs) in aqueous solutions. scirp.org CNTs are inherently hydrophobic and tend to bundle together in water, which hinders their processing and application. researchgate.net SDS, an amphiphilic molecule, overcomes this issue by adsorbing onto the CNT surface. researchgate.net The hydrophobic alkyl tail of the SDS molecule interacts favorably with the hydrophobic surface of the CNT, while the polar sulfate head group orients toward the surrounding water. researchgate.netresearchgate.net This process effectively wraps the CNT in a surfactant layer, preventing re-aggregation and enabling a stable dispersion. scirp.orgresearchgate.net

The morphology of the SDS aggregates on the CNT surface is not uniform and depends on factors such as the surfactant concentration and the diameter of the nanotube. researchgate.netnih.gov At low concentrations, SDS molecules may adsorb randomly or form a partial monolayer with their tails aligned parallel to the nanotube axis. researchgate.netacs.org As the concentration increases, more organized structures like hemimicelles (patches of aggregated surfactant) or complete cylindrical micelles can form, encapsulating the nanotube. researchgate.netoiccpress.comnsf.gov Molecular dynamics simulations and experimental studies have provided detailed insights into these aggregation morphologies. acs.orgacs.org

Formation of Helical and Cylindrical Structures

Above its critical micellar concentration, SDS can form highly ordered, well-defined structures on the surface of single-walled carbon nanotubes (SWCNTs). nih.gov Transmission electron microscopy has revealed that SDS can self-assemble into supramolecular structures resembling rolled-up half-cylinders on the nanotube surface. nih.gov Depending on the diameter and inherent symmetry (chirality) of the SWCNT, these assemblies can manifest as rings, helices, or even double helices wrapped around the nanotube. nih.gov

Molecular dynamics simulations support these experimental observations, showing that the nanotube diameter is a key factor in determining the aggregate morphology. nih.gov The formation of these structures is a result of the interplay between the hydrophobic attraction of the SDS tails to the CNT surface and the packing constraints of the surfactant molecules. nih.gov For certain semiconducting SWCNTs, increasing the SDS concentration towards its critical micelle concentration leads to more ordered, cylinder-like micelles with the nanotube at the core. nsf.gov

Ordered Deposition of Nanoparticles

The ordered supramolecular structures of SDS on CNT surfaces can be exploited as soft templates for the site-selective deposition and arrangement of nanoparticles. rsc.orgresearchgate.net This provides a powerful method for creating complex, one-dimensional heterogeneous nanostructures. A notable example is the ordered deposition of palladium (Pd) nanoparticles on SWCNTs. rsc.org

In this process, the helical self-assembly of SDS on the SWCNT creates a patterned surface. rsc.org The negatively charged sulfate head groups of the SDS molecules act as specific adsorption sites for positively charged palladium ions (Pd(II)) through electrostatic interactions. rsc.org Following adsorption, these ions can be chemically or photochemically reduced to form metallic Pd nanoparticles. rsc.org Because the precursor ions were arranged in an ordered fashion by the SDS template, the resulting nanoparticles also form an ordered helical structure on the surface of the SWCNT, with a reported pitch of approximately 4.5 nm. rsc.orgresearchgate.net This method allows for the controlled fabrication of nanoparticle-decorated CNTs, where the parameters of the nanoparticle arrangement (pitch, angle, and chirality) are dictated by the underlying SDS supramolecular template. rsc.org

Interaction with Polymers (e.g., Poly(ethyleneimine))

SDS, as an anionic surfactant, interacts strongly with cationic polyelectrolytes like poly(ethyleneimine) (PEI). tandfonline.comnih.gov This interaction, primarily driven by the electrostatic attraction between the negatively charged sulfate group of SDS and the positively charged protonated amine groups of PEI, leads to the formation of polymer-surfactant complexes. acs.orgresearchgate.net The nature of these complexes is highly dependent on factors such as the concentrations of both components and the solution pH, which affects the charge density of the PEI. tandfonline.comresearchgate.net

Formation of Mixed Micelles and Complexes

The association between SDS and PEI is a multi-step process. acs.orgscielo.br At very low SDS concentrations, well below its own critical micelle concentration, individual dodecyl sulfate ions begin to bind to the oppositely charged sites on the PEI polymer chain. acs.org This initial binding is primarily electrostatic.

As more SDS is added, a cooperative binding process begins, leading to the formation of surfactant aggregates, often described as mixed micelles or complex coacervates, along the polymer chain. acs.orgscielo.br This occurs at a critical aggregation concentration (cac) that is significantly lower than the normal critical micelle concentration of SDS. scielo.br The formation of these complexes can lead to significant changes in the system. For instance, as the charges on the PEI are neutralized by the bound SDS, the polymer-surfactant complex may collapse and precipitate out of the solution. acs.org At even higher SDS concentrations, the precipitated particles can adsorb more SDS, leading to a charge reversal (the complex becomes net negative) and the redispersion of the particles, forming a kinetically stable colloidal dispersion. acs.orgnih.gov Small-angle neutron and light scattering studies have revealed detailed structural information, identifying disklike aggregates at low SDS concentrations that evolve into more complex, ordered three-dimensional structures, sometimes with a lamellar internal organization, as the surfactant concentration increases. acs.orgnih.gov

Table 2: Stages of Interaction between Poly(ethyleneimine) (PEI) and Sodium Dodecyl Sulfate (SDS)

SDS Concentration RangeInteraction StageDescription of ComplexReference
Low (below cac)Initial Monomeric BindingDodecyl sulfate ions bind individually to protonated amine groups on PEI via electrostatic forces. acs.org
At Critical Aggregation Concentration (cac)Cooperative Binding / Complex FormationSDS molecules form micelle-like aggregates along the PEI chain, forming PEI/SDS complexes. acs.orgscielo.br
Near Charge NeutralizationCollapse and PrecipitationThe PEI/SDS complex molecules collapse as their net charge approaches zero, leading to precipitation. acs.orgnih.gov
High (above precipitation point)Charge Reversal and RedispersionExcess SDS adsorbs onto the collapsed particles, imparting a net negative charge and forming a stable colloidal dispersion. acs.orgnih.gov

Advanced Methodologies in Sodium Dodecyl Sulfate Research

Molecular Dynamics Simulations of Sodium Dodecyl Sulfate (B86663) Systems

Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the behavior of Sodium Dodecyl Sulfate (SDS) at the atomic level. These computational techniques allow researchers to model the complex interactions of SDS molecules with themselves, with solvents, and with biological macromolecules like proteins and lipids. By simulating the movements and forces of every atom in a system, MD provides insights into dynamic processes that are often difficult to observe experimentally.

Simulation of Sodium Dodecyl Sulfate Micelle Formation and Dynamics

MD simulations are extensively used to study the self-assembly of SDS monomers into micelles in aqueous solutions. These simulations can track the spontaneous aggregation of surfactant molecules, revealing the structural and dynamic features of the resulting micelles. For instance, a 1µs MD simulation using a coarse-grained model showed the formation of three different micellar shapes and sizes with 41, 68, and 95 monomers, respectively. scielo.br The process led to a stabilization in the number of SDS clusters and an increase in the micellar radius to 2.23 nm, which aligns with experimental findings. scielo.br

The traditional all-atom (AA) models provide a high level of detail but are computationally expensive. scielo.br To overcome this, coarse-grained (CG) models, where groups of atoms are represented as single particles, are often employed to study long-timescale phenomena like micelle formation. scielo.br Researchers have also developed new parameters for CG, united-atom (UA), and AA resolutions based on quantum mechanics (QM) to create a more coherent description of SDS across different modeling scales. kuleuven.be These multiscale approaches have demonstrated that while all three models yield similar macromolecular properties like size and shape, the more consistent parameters allow for a more accurate description of specific interactions within and outside the micelle. kuleuven.be

Effect of Force Fields on Simulation Outcomes

The choice of force field—the set of parameters that defines the potential energy of the system—is critical in MD simulations as it significantly influences the results. Studies have compared various force fields, including GROMOS, CHARMM36, OPLS-AA, and OPLS-UA, to assess their impact on simulations of preassembled SDS micelles. acs.orgnih.gov

The key factors controlling this transition to bicelles are the Lennard-Jones (L-J) parameters for the sodium ions and the ionic oxygens of the SDS head group, as well as the water model used. nih.govscite.ai A strong interaction between sodium ions and the sulfate head groups can screen electrostatic repulsions too effectively, causing a condensation of head groups and the formation of these unphysical structures. acs.orgnih.govresearchgate.net

Analysis of Radial Distribution Functions and Hydration

The radial distribution function (RDF) is a key analytical tool in MD simulations that describes how the density of surrounding particles varies as a function of distance from a reference particle. nih.gov It provides detailed information about the local structure and interactions within the simulated system. nih.govijpsat.org

In SDS micelle simulations, the RDF between sodium ions and the ionic oxygens of the SDS head groups is particularly revealing. acs.orgnih.gov An overly strong interaction, indicative of a flawed force field for large aggregation numbers, manifests as high nearest-neighbor peaks in the RDF. acs.orgnih.govresearchgate.net For instance, peak heights greater than 8 for micelles with 60 surfactants and greater than 20 for those with 100 surfactants are considered a sign of this issue. acs.orgnih.gov In simulations of 100-surfactant micelles, a high RDF peak can be accompanied by a "crystal-like" layering of sodium ions on the micelle surface. acs.orgnih.gov

The hydration of the micelle, or the arrangement of water molecules around it, is also a critical aspect studied through MD simulations. The number of water molecules hydrating the sodium ions in the presence of surfactant head groups is influenced by both the sodium ion model and the water model. acs.orgnih.gov For a given sodium model, the distance between the sodium ions and the micelle increases as the water model changes in the order: TIP4P, SPC/E, SPC, and TIP3P. acs.orgnih.gov The hydration number for the methylene (B1212753) groups of the SDS tail can also be estimated by calculating the average number of water oxygens within a certain distance. amazonaws.com

Molecular Dynamics of Sodium Dodecyl Sulfate-Protein Interactions

MD simulations provide a microscopic view of how SDS interacts with and unfolds proteins, a process fundamental to techniques like SDS-PAGE. nih.govillinois.edu All-atom MD simulations have been used to study the SDS-induced unfolding of proteins such as the I27 domain of titin and β-amylase. nih.gov These simulations, often performed at elevated temperatures to accelerate the process, reveal that proteins can spontaneously unfold in the presence of SDS over microsecond timescales. nih.govillinois.edu

Simulations have also investigated the protective and destructive effects of SDS on protein thermal denaturation. nih.gov For Bovine Serum Albumin (BSA), low to moderate concentrations of SDS showed a protective effect against thermal denaturation, whereas for hen egg-white lysozyme, SDS promoted denaturation. nih.gov The diffusion coefficients of SDS in these simulations indicated that electrostatic interactions play a significant role, with attractions or repulsions affecting SDS diffusivity and moderating its interaction with the proteins. nih.gov

Molecular Dynamics of Sodium Dodecyl Sulfate-Lipid Bilayer Interactions

Understanding the interaction between SDS and lipid bilayers is crucial for comprehending its effects on cell membranes. iphy.ac.cn MD simulations have been employed to study the penetration of SDS into lipid bilayers, such as those made of dipalmitoylphosphatidylcholine (DPPC), and the subsequent effects on membrane structure. iphy.ac.cniphy.ac.cn

Simulations show that SDS molecules can readily penetrate the lipid bilayer. iphy.ac.cniphy.ac.cn The hydrophobic dodecyl chain of SDS aligns parallel to the lipid tails within the hydrophobic core of the membrane, while the polar sulfate headgroup resides at the interface between water and the lipid headgroups. iphy.ac.cn

Penetration and Effects on Membrane Structure (Bilayer Area, Thickness, Lipid Tail Order)

The insertion of SDS into a lipid bilayer has significant consequences for the membrane's physical properties. iphy.ac.cn Interestingly, at SDS concentrations below 28 mol%, the presence of SDS leads to a decrease in the bilayer area and an increase in its thickness. iphy.ac.cniphy.ac.cn This is attributed to the fact that SDS molecules act as intermediaries, strengthening the interactions between the DPPC lipids. iphy.ac.cniphy.ac.cn Both strong hydrophilic interactions between the sulfate and phosphocholine (B91661) groups and hydrophobic interactions between the SDS and DPPC hydrocarbon chains contribute to a tighter packing and more ordered alignment of the lipids. iphy.ac.cniphy.ac.cn

| Effect of SDS on DPPC Lipid Bilayer Properties (at SDS concentrations < 28 mol%) | | :--- | :--- | | Property | Observed Change | | Bilayer Area | Decrease iphy.ac.cniphy.ac.cn | | Bilayer Thickness | Increase iphy.ac.cniphy.ac.cn | | Lipid Tail Order (SCD) | Increase iphy.ac.cn |

Simulation of Sodium Dodecyl Sulfate-Nanomaterial Aggregates (e.g., SWNTs)

The interaction between sodium dodecyl sulfate and nanomaterials, such as single-walled carbon nanotubes (SWNTs), is a critical area of research, with simulations providing molecular-level insights that are often inaccessible through experimental means alone. Molecular dynamics (MD) and dissipative particle dynamics (DPD) are powerful computational tools used to investigate these complex systems.

Atomistic-level MD simulations have been instrumental in elucidating the self-assembly of SDS molecules on the surface of SWNTs. acs.orgnih.gov These simulations provide direct evidence for the various structures SDS can form, helping to clarify debates over exact adsorption morphologies. acs.orgnih.gov Research has shown that the morphology of SDS coatings on SWNTs is dependent on factors like nanotube diameter and SDS concentration. nsf.govwpmucdn.com At low concentrations, SDS molecules tend to form an ordered partial monolayer with their alkyl tails aligned parallel to the nanotube axis. nsf.govwpmucdn.com As the concentration increases, the coating becomes more random and densely packed. nsf.govwpmucdn.com At even higher concentrations, spheroidal micellar clusters of SDS can form on the nanotube surface. nsf.govwpmucdn.com

Simulations have also been used to calculate the potential of mean force (PMF) between two SWNTs coated with SDS, revealing the cooperative interactions that govern the stability of these aggregates. acs.orgnih.gov This is a significant departure from earlier explanations that focused primarily on electrostatic repulsion. acs.org The role of sodium ions in tuning the interfacial forces has also been highlighted, providing a microscopic understanding of how electrolytes can influence the selective fractionation of SWNTs. acs.orgnih.gov

DPD simulations offer a more coarse-grained approach, allowing for the investigation of larger systems and longer timescales. These simulations have been used to study the adsorption of SDS both on the exterior and within the interior of SWNTs. nih.gov It has been found that SDS molecules can only enter SWNTs with diameters larger than 3 nm. nih.gov The presence of SDS inside the nanotube significantly alters the behavior of confined water, affecting its density profiles and reducing its diffusivity. nih.gov

Summary of Simulation Findings on SDS-SWNT Interactions
Simulation TechniqueKey FindingsInfluencing FactorsReferences
Molecular Dynamics (MD)Reveals self-assembly structures (ordered, random, micellar clusters) and cooperative interactions between coated nanotubes.SDS concentration, nanotube diameter, electrolyte presence. acs.orgnih.govnsf.govwpmucdn.com
Dissipative Particle Dynamics (DPD)Investigates adsorption inside and outside nanotubes; shows altered water behavior within nanotubes.Nanotube diameter (entry > 3 nm). nih.gov

Advanced Analytical Techniques for Sodium Dodecyl Sulfate Studies

A suite of sophisticated analytical techniques is employed to characterize SDS, from determining its concentration to probing the intricate details of its micellar structures.

Spectrophotometric Methods for Sodium Dodecyl Sulfate Concentration Determination

Spectrophotometry offers a simple and rapid means of quantifying SDS concentration. semnan.ac.irjst.go.jp One common approach involves the formation of an ion-pair between the anionic SDS and a cationic dye. semnan.ac.ir For instance, a method utilizing Safranin-O as the cationic dye allows for the determination of SDS in wastewater. semnan.ac.ir The resulting ion-pair is extracted into an organic solvent, and its absorbance is measured. semnan.ac.ir This method has a linear range of 0.3–17.0 µM with a detection limit of 0.2 µM. semnan.ac.ir

Another method employs the dye Stains-All, which changes color from fuchsia to yellow in the presence of SDS. nih.govnih.gov This color change is proportional to the SDS concentration, enabling reliable quantification using a visible light spectrophotometer. nih.gov This technique has been shown to be robust and precise, even in complex biochemical samples. nih.govnih.gov An alternative technique involves forming an ion-pair with a copper(II)-1,10-phenanthroline complex, which is then extracted and reduced to produce a colored copper(I) complex for measurement. jst.go.jp

Comparison of Spectrophotometric Methods for SDS Determination
MethodPrincipleLinear RangeDetection LimitReferences
Safranin-O Ion-Pair ExtractionFormation of SDS-Safranin-O ion-pair and extraction into an organic solvent.0.3–17.0 µM0.2 µM semnan.ac.ir
Stains-All DyeColor change of Stains-All dye upon interaction with SDS.Not specifiedNot specified nih.govnih.gov
Copper(II) Complex Ion-Pair ExtractionFormation and extraction of SDS-Copper(II)-1,10-phenanthroline ion-pair, followed by reduction.8.3 × 10⁻⁷ to 6.3 × 10⁻⁵ M8.3 x 10⁻⁷ M jst.go.jp

Conductometric Studies of Micellization

Conductometry is a fundamental technique for studying the micellization of ionic surfactants like SDS. uni-potsdam.de The method relies on measuring the electrical conductivity of an SDS solution as its concentration is varied. uni-potsdam.de Below the critical micelle concentration (CMC), SDS exists as individual monomers, and the conductivity increases linearly with concentration. e-journals.injustagriculture.in Above the CMC, the monomers aggregate to form micelles. uni-potsdam.dee-journals.in Since micelles are less mobile and thus less efficient charge carriers than the individual monomers, the rate of increase in conductivity slows down, resulting in a distinct break in the conductivity versus concentration plot. justagriculture.inslideshare.net The point of this break is identified as the CMC. uni-potsdam.de

Conductometric studies are also used to investigate the influence of various factors on micellization. For example, the effect of temperature on the CMC of SDS has been extensively studied. e-journals.iniosrjournals.org Generally, the CMC of SDS tends to first decrease and then increase with rising temperature. e-journals.inajchem-a.com The addition of additives, such as urea, acetamide, and various salts, can also alter the CMC and other thermodynamic parameters of micellization, which can be quantified through conductometric measurements. e-journals.inorientjchem.org From the conductivity data, it is also possible to determine the degree of counterion binding (β) to the micelles. ajchem-a.comajchem-a.com

Fluorescence Spectroscopy in Micellar Studies

Fluorescence spectroscopy is a highly sensitive technique for investigating the microenvironment of micelles. leidenuniv.nlnih.gov This method often utilizes fluorescent probes, such as pyrene (B120774) or 6-propionyl-2-(dimethylamino)naphthalene (Prodan), whose fluorescence characteristics are sensitive to the polarity of their surroundings. leidenuniv.nl When these probes partition into the hydrophobic core of SDS micelles, their fluorescence emission spectra, quantum yields, and lifetimes can change significantly. leidenuniv.nloptica.org

By monitoring these changes as a function of SDS concentration, the CMC can be accurately determined. leidenuniv.nl For instance, a significant increase in Prodan fluorescence is observed above 8 mM SDS, corresponding to its CMC. leidenuniv.nl Fluorescence quenching experiments, where a quencher molecule is introduced to the system, can provide information about the location and accessibility of the probe within the micelle, as well as micelle aggregation numbers. nih.gov The technique is also valuable for studying the interaction of other molecules, like peptides, with SDS micelles, revealing details about binding affinities and conformational changes. nih.gov

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) in Micelle Characterization

Small-angle scattering techniques, including SAXS and SANS, are powerful tools for directly characterizing the size, shape, and internal structure of SDS micelles in solution. dannalab.comdannalab.com These methods involve scattering a beam of X-rays or neutrons from a sample and analyzing the resulting scattering pattern at very small angles.

SAXS studies have been used to model the structure of SDS micelles as globular core-shell particles. dannalab.comdannalab.com By fitting the experimental scattering data to theoretical models, detailed structural parameters can be extracted. dannalab.comresearchgate.net For example, a double core-shell model has been used to more accurately represent the outer hydrophilic headgroup region. dannalab.com Analysis of SAXS data can provide estimates for the average distance between opposite hydrophilic groups (around 41 Å) and the maximum distance within the micelle (around 55 Å). dannalab.comdannalab.com The data can also reveal information about the polydispersity of the micelles. dannalab.com Combining SAXS data with atomistic molecular dynamics simulations allows for a more accurate analysis, confirming that a polydisperse triaxial ellipsoidal core-shell model provides a good fit for SDS micelle structure. reading.ac.uk

Electrophoretic Methodologies

Electrophoretic techniques are widely used for the separation and analysis of molecules, and they play a significant role in research involving SDS.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is a cornerstone technique in biochemistry for separating proteins based on their molecular weight. byjus.commblbio.com In this method, proteins are denatured and coated with SDS, which imparts a uniform negative charge proportional to the protein's mass. wikipedia.orgmicrobiologynotes.org When subjected to an electric field in a polyacrylamide gel matrix, the SDS-protein complexes migrate towards the positive electrode. sciencevivid.com The gel acts as a molecular sieve, allowing smaller proteins to move more quickly than larger ones, thus achieving separation based on size. mblbio.commicrobiologynotes.org

Capillary Electrophoresis (CE)-SDS is a more modern, automated alternative to traditional SDS-PAGE. sciex.com It offers higher reproducibility and resolution. sciex.com In CE-SDS, the separation occurs in a narrow capillary filled with a sieving matrix. sciex.combitesizebio.com This technique is applied throughout the biopharmaceutical development process for tasks such as monitoring manufacturing consistency, analyzing molecular size variants, and assessing protein purity. sciex.comnih.gov CE-SDS can be performed with UV or laser-induced fluorescence (LIF) detection, with LIF offering significantly higher sensitivity. sciex.com

Overview of Electrophoretic Methodologies Involving SDS
TechniquePrinciplePrimary ApplicationKey FeaturesReferences
SDS-PAGESeparation of SDS-coated proteins in a polyacrylamide gel based on molecular weight.Protein separation, molecular weight determination, purity assessment.Widely used, robust, separates proteins from 5-250 kDa. byjus.commblbio.comwikipedia.orgmicrobiologynotes.org
CE-SDSSeparation of SDS-protein complexes in a capillary with a sieving matrix.High-throughput protein analysis, purity and stability testing in biopharmaceuticals.High reproducibility, resolution, and automation; UV or LIF detection. sciex.comnih.gov
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Protein Separation

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely utilized technique in biochemistry and molecular biology for separating proteins based on their molecular mass. wikipedia.orgmtoz-biolabs.com The method's efficacy stems from the combined action of sodium dodecyl sulfate and a polyacrylamide gel matrix. wikipedia.org

The fundamental principle of SDS-PAGE is that charged molecules will migrate towards an electrode with the opposite charge when subjected to an electric field. byjus.com SDS, an anionic detergent, plays a critical role by denaturing proteins, disrupting their complex secondary and tertiary structures, and binding to the polypeptide chains. mtoz-biolabs.comcreative-proteomics.comijisrt.com This binding, at a consistent rate of approximately 1.4 grams of SDS per gram of protein, masks the intrinsic charge of the protein and confers a uniform negative charge across its length. wikipedia.orgunits.it As a result, the charge-to-mass ratio becomes nearly identical for all proteins in a sample. protocols.io

The separation itself occurs within a polyacrylamide gel, which acts as a molecular sieve. creative-proteomics.comthermofisher.com This gel is typically cast as a thin slab between two glass plates. wikipedia.org The polyacrylamide matrix is composed of cross-linked polymers, creating a network of pores. creative-proteomics.com The concentration of polyacrylamide can be adjusted to alter the pore size, allowing for the effective separation of proteins across a wide range of molecular weights. creative-proteomics.commtoz-biolabs.com When an electric field is applied, the SDS-coated, negatively charged proteins migrate through the gel towards the positive electrode (anode). units.itthermofisher.com Smaller proteins navigate the pores of the gel matrix more easily and therefore travel faster and further than larger proteins, which encounter more resistance. byjus.comunits.it This differential migration based on size allows for the effective separation of a complex mixture of proteins into distinct bands. units.it

The process generally involves several key steps:

Sample Preparation: Protein samples are mixed with a sample buffer containing SDS and often a reducing agent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, to break disulfide bonds that contribute to the protein's tertiary structure. byjus.comthermofisher.com The mixture is typically heated to facilitate complete denaturation. byjus.comthermofisher.com

Gel Electrophoresis: The prepared samples are loaded into wells at the top of the polyacrylamide gel. protocols.io An electric current is then applied, causing the proteins to migrate through the gel. bio-rad.com

Visualization: After separation, the proteins are visualized as distinct bands. This is commonly achieved by staining the gel with dyes like Coomassie Brilliant Blue or silver stain. byjus.com

SDS-PAGE is a discontinuous system, often employing two different gel sections: a stacking gel and a resolving gel. bio-rad.com The stacking gel has larger pores and a lower pH, which causes the proteins to concentrate into a narrow band before entering the resolving gel. The resolving gel has smaller pores, where the actual separation by size occurs. creative-proteomics.com This results in sharper, more well-defined protein bands. bio-rad.com

Role in Protein Molecular Weight Estimation and Purity Assessment

A primary application of SDS-PAGE is the determination of protein molecular weight. byjus.comcreative-proteomics.commtoz-biolabs.com By running a set of "molecular weight markers"—a mixture of proteins with known sizes—alongside the unknown sample, a standard curve can be generated. creative-proteomics.com The migration distance of a protein in an SDS-PAGE gel is inversely proportional to the logarithm of its molecular weight. mtoz-biolabs.com By plotting the migration distance of the marker proteins against the logarithm of their known molecular weights, a calibration curve is created. The molecular weight of an unknown protein can then be estimated by interpolating its migration distance on this curve. creative-proteomics.commtoz-biolabs.com

SDS-PAGE is also a critical tool for assessing the purity of a protein sample. byjus.comprotocols.io In a highly purified sample, a single prominent band should be visible on the gel at the expected molecular weight. researchgate.net The presence of multiple bands indicates the presence of contaminating proteins. abcam.com The intensity of these bands, which can be quantified using densitometry, provides a relative measure of the amount of each protein present in the sample. creative-proteomics.comabcam.com

Table 1: Applications of SDS-PAGE in Protein Analysis

Application Description
Molecular Weight Estimation The migration distance of proteins is compared to known molecular weight standards to estimate the size of unknown proteins. creative-proteomics.com
Purity Assessment The number and intensity of protein bands on a gel are analyzed to determine the purity of a protein sample. A single band suggests high purity, while multiple bands indicate contaminants. protocols.ioabcam.com
Analysis of Subunit Composition For proteins composed of multiple subunits, SDS-PAGE can separate the individual subunits, allowing for the determination of their number and respective sizes. creative-proteomics.com

| Monitoring Protein Modifications | Post-translational modifications that alter a protein's mass, such as glycosylation, can cause shifts in its migration pattern on an SDS-PAGE gel. abcam.com |

Integration with Western Blotting and Mass Spectrometry

The utility of SDS-PAGE is significantly enhanced when integrated with other powerful analytical techniques, most notably Western blotting and mass spectrometry. ijisrt.com

Western Blotting: Following separation by SDS-PAGE, proteins can be transferred from the gel onto a solid support membrane, typically nitrocellulose or polyvinylidene fluoride (B91410) (PVDF). This process is known as Western blotting. abcam.com Once on the membrane, specific proteins can be detected using antibodies that bind to the protein of interest. This combination allows for the specific identification and quantification of a target protein within a complex mixture. abcam.comnih.gov

Mass Spectrometry (MS): SDS-PAGE serves as an excellent upstream separation method for mass spectrometry-based protein identification. numberanalytics.com Protein bands of interest can be physically excised from the stained gel. numberanalytics.com The protein within the gel slice is then enzymatically digested into smaller peptide fragments. These peptides are extracted and analyzed by a mass spectrometer, which measures their mass-to-charge ratio. The resulting peptide mass fingerprint or fragmentation data can be used to identify the original protein by searching protein databases. numberanalytics.com Two-dimensional SDS-PAGE (2D-PAGE), which separates proteins by isoelectric point in the first dimension and by molecular mass in the second, provides even greater resolution and is often coupled with mass spectrometry for comprehensive proteomic analyses. nih.govkendricklabs.comresearchgate.net

Table 2: Downstream Applications Integrated with SDS-PAGE

Technique Integration with SDS-PAGE Purpose
Western Blotting Proteins separated by SDS-PAGE are transferred to a membrane and probed with specific antibodies. abcam.com To identify and quantify specific proteins within a sample. nih.gov

| Mass Spectrometry | Protein bands are excised from the SDS-PAGE gel, digested, and the resulting peptides are analyzed by MS. numberanalytics.com | To definitively identify proteins based on their peptide mass fingerprints or fragmentation patterns. kendricklabs.com |

Native Sodium Dodecyl Sulfate-PAGE Approaches

While standard SDS-PAGE is a denaturing technique, which results in the loss of the protein's native conformation and function, alternative methods have been developed to overcome this limitation. mtoz-biolabs.comnih.gov Native PAGE (nondenaturing PAGE) separates proteins based on their mass-to-charge ratio and conformation, preserving their biological activity. thermofisher.combio-rad.com However, native PAGE often suffers from lower resolution compared to SDS-PAGE. nih.gov

To bridge the gap between the high resolution of SDS-PAGE and the activity-preserving nature of native PAGE, hybrid approaches have been explored. One such method is Native SDS-PAGE (NSDS-PAGE). This technique aims to combine the resolving power of SDS-PAGE with the retention of native protein properties. nih.gov In NSDS-PAGE, modifications are made to the buffer conditions, such as using a minimal concentration of SDS in the running buffer. For instance, research has shown that a concentration of 0.0375% SDS in the running buffer can achieve separation approaching that of standard SDS-PAGE while still retaining the native properties and enzymatic activity of certain proteins. nih.gov This approach allows for the high-resolution separation of proteins in their functional state, enabling subsequent activity assays directly on the gel. nih.gov

Another related technique is Blue-Native PAGE (BN-PAGE), which uses the dye Coomassie Blue G-250 to coat proteins with a negative charge while maintaining their native state. nih.gov BN-PAGE is particularly useful for studying protein-protein interactions and analyzing large protein complexes. nih.gov However, it generally provides lower resolution for individual proteins compared to SDS-PAGE. nih.gov Often, a two-dimensional approach is employed, with BN-PAGE in the first dimension to separate native complexes, followed by denaturing SDS-PAGE in the second dimension to separate the individual subunits of those complexes. nih.gov

Environmental Science and Bioremediation of Sodium Dodecyl Sulfate

Environmental Fate and Distribution of Sodium Dodecyl Sulfate (B86663)

The environmental journey of Sodium Dodecyl Sulfate begins with its release into wastewater streams from domestic and industrial sources. asm.org Its fate is largely governed by two competing processes: degradation and adsorption. In aquatic systems, SDS is typically subject to rapid biodegradation. frontiersin.org However, any remaining surfactant tends to associate with organic carbon in sediments. asm.org

In terrestrial environments, the mobility and distribution of SDS are significantly influenced by its interaction with soil components. The compound readily adsorbs to soil particles, a process influenced by the soil's organic carbon content, clay composition, pH, and the concentration of electrolytes. asm.orgcore.ac.uk Specifically, SDS can bind to negatively charged silica, a common mineral in soil, through hydrophobic interactions. core.ac.uknih.gov This adsorption can lead to its persistence in soil and potentially affect the soil's hydraulic conductivity. asm.orgasm.org

Due to its relatively short degradation half-life under typical environmental conditions, SDS is not expected to undergo long-range atmospheric transport. frontiersin.org One study estimated its atmospheric lifetime to be approximately 19 days, driven by oxidation from hydroxyl radicals. nih.gov Environmental monitoring has detected SDS in surface waters, with concentrations varying based on proximity to urban and industrial discharge points. For instance, conservative estimates in Australian rivers are around 0.03 mg/L, while urban runoff has been shown to contain significantly higher levels, ranging from 0.808 to 25.640 mg/L. frontiersin.orgjeb.co.infortunejournals.com

Biodegradation Mechanisms of Sodium Dodecyl Sulfate

The primary mechanism for the removal of SDS from the environment is biodegradation by microorganisms. This process involves a series of specific enzymatic reactions and is tightly controlled at the genetic level.

The microbial breakdown of SDS is a stepwise process initiated by the enzymatic cleavage of the sulfate group, which eliminates the surfactant's properties. nih.govhibiscuspublisher.com This pathway has been extensively studied, particularly in Pseudomonas species.

The key enzymatic steps are:

Alkyl Sulfatase: The process begins with an alkyl sulfatase (also known as sulfatase or SdsA) hydrolyzing the sulfate ester bond of the SDS molecule. fortunejournals.comhibiscuspublisher.com This reaction releases the dodecyl alkyl chain as a long-chain primary alcohol, 1-dodecanol (B7769020), and an inorganic sulfate ion. asm.orgethz.ch

Alcohol Dehydrogenase: The resulting 1-dodecanol is then oxidized. This step is catalyzed by a long-chain alcohol oxidation system, which includes an alcohol dehydrogenase (e.g., LaoA). asm.orgasm.org The product of this oxidation is the corresponding aldehyde, dodecanal (B139956). nih.govjeb.co.in

Aldehyde Dehydrogenase: Subsequently, an aldehyde dehydrogenase (e.g., LaoC) oxidizes dodecanal to form dodecanoic acid (lauric acid). nih.govasm.org

β-oxidation: Finally, the dodecanoic acid is activated with coenzyme A and enters the well-established β-oxidation pathway. asm.orgjeb.co.in Through successive cycles of this pathway, the fatty acid chain is shortened, producing acetyl-CoA, which can then be funneled into the tricarboxylic acid (TCA) cycle for energy production and biomass generation. asm.orgfrontiersin.org

This complete mineralization ensures that the original surfactant molecule is fully broken down into harmless components like carbon dioxide and water. hibiscuspublisher.com

The expression of the enzymes required for SDS degradation is a tightly regulated process to ensure the bacterium can respond efficiently to the presence of the substrate while managing its toxicity. In Pseudomonas aeruginosa, this regulation involves a two-step cascade. asm.org

SdsB1 (Positive Regulator): The transcription of the alkylsulfatase gene, sdsA1, is positively regulated by SdsB1. asm.orgnih.gov SdsB1 is a LysR-type transcriptional regulator (LTTR) whose own expression, along with that of sdsA1, is induced in the presence of SDS. asm.orgnih.gov SdsB1 binds directly to the promoter region of the sdsA1 gene to activate its transcription, thereby initiating the first step of SDS degradation. asm.orgnih.gov

LaoR (Negative Regulator): The subsequent oxidation steps are controlled by the TetR-type repressor, LaoR. asm.orgnih.gov LaoR represses the expression of the laoABC operon, which encodes the alcohol dehydrogenase, an inner membrane protein, and the aldehyde dehydrogenase needed to process 1-dodecanol. asm.orgnih.govnih.gov The repression is lifted when LaoR binds to an inducer molecule. Research has identified the metabolic intermediate, 1-dodecanoyl-CoA (the activated form of dodecanoic acid), as the specific ligand that binds to LaoR. asm.orgnih.gov This binding causes LaoR to detach from the DNA, allowing the transcription of the laoABC genes. asm.org This mechanism ensures that the enzymes for the later steps of the pathway are only produced once the initial substrate, SDS, has been converted into the corresponding fatty acid.

**Table 1: Genetic Regulators of SDS Degradation in *Pseudomonas aeruginosa***

RegulatorRegulator TypeTarget Gene(s) / OperonFunctionInducer / SignalReference
SdsB1LysR-type (Positive)sdsA1, sdsB1Activates transcription of the primary alkyl sulfatase enzyme.Sodium Dodecyl Sulfate (SDS) asm.orgnih.govnih.gov
LaoRTetR-type (Negative)laoABC operonRepresses transcription of the alcohol/aldehyde oxidation system.1-Dodecanoyl-CoA asm.orgnih.govnih.gov

Enzymatic Degradation Pathways (e.g., Alkyl Sulfatase, Alcohol Dehydrogenase, Aldehyde Dehydrogenase, β-oxidation)

Microbial Degradation of Sodium Dodecyl Sulfate

Bioremediation using microorganisms is considered a cost-effective and efficient method for removing SDS from polluted water and soil. hibiscuspublisher.com Numerous bacterial species have been identified that can utilize SDS as a sole source of carbon and energy. hibiscuspublisher.comomicsonline.org

Researchers have isolated and identified a diverse range of bacteria capable of degrading SDS from various environments, including detergent-contaminated soil, wastewater treatment plants, and even extreme environments like Antarctica. nih.govcore.ac.ukfrontiersin.org The ability to degrade SDS is often screened for by observing clear halos around bacterial colonies grown on media containing precipitated SDS. nih.govfrontiersin.org While Pseudomonas species are the most frequently studied and efficient degraders, other genera such as Klebsiella, Acinetobacter, and Bacillus have also been shown to possess this capability. fortunejournals.comresearchgate.net

Among the known SDS-degrading bacteria, species belonging to the genus Pseudomonas are recognized as primary and highly efficient degraders. hibiscuspublisher.com Their robust enzymatic systems and adaptive regulatory networks make them particularly suited for the bioremediation of SDS-contaminated sites. nih.gov Strains of Pseudomonas aeruginosa, Pseudomonas putida, and those belonging to the Pseudomonas jessenii subgroup have been extensively characterized. frontiersin.orgfortunejournals.comfrontiersin.org

These bacteria demonstrate remarkable efficiency; for example, some isolates can degrade 80-100% of SDS at an initial concentration of 1 g/L in under 24 hours. nih.govfrontiersin.org The degradation capability varies between strains, with some able to tolerate and degrade very high concentrations of SDS. core.ac.ukfrontiersin.org The characterization of these strains often involves determining optimal conditions for growth and degradation, such as temperature and pH, as well as identifying the specific enzymes involved. core.ac.ukprimescholars.com

Table 2: Characteristics of Selected SDS-Degrading Pseudomonas Strains

StrainSourceOptimal TemperatureDegradation EfficiencyKey FindingsReference
Pseudomonas aeruginosa MTCC 10311Detergent Contaminated Soil37°C96% of 1.5 g/L in 48 hoursMetabolic pathway confirmed via GC-MS, identifying dodecanol, dodecanal, and decanoic acid. nih.govjeb.co.inprimescholars.com
Pseudomonas sp. strain DRY15Antarctic Soil10°C~90% of 2 g/L in 8 daysPsychrotolerant (cold-adapted), making it suitable for bioremediation in cold regions. core.ac.uk
Pseudomonas jessenii subgroup (5 isolates)Wastewater Treatment Plant Soil30°C80-100% of 1 g/L in < 24 hoursHighly efficient degraders, showing variance in resistance to high SDS concentrations (up to 10 g/L). nih.govfrontiersin.org
Pseudomonas sp. ATCC19151Not Specified30°CDegrades up to 4% (40 g/L) SDS within 48 hoursDemonstrates regulation of sdsA and sdsB genes by SdsB regulator. nih.gov

Compound Index

Pseudomonas Species as Primary Degraders

Kinetics of Microbial Degradation and Growth on Sodium Dodecyl Sulfate

The biodegradation of SDS by microorganisms is a dynamic process influenced by factors such as the initial substrate concentration, the presence of other nutrients, and the specific microbial species involved. The study of kinetics helps in understanding the rates of degradation and microbial growth, which is crucial for designing and optimizing bioremediation systems. omicsonline.orghibiscuspublisher.com

Microbial growth on SDS as a sole carbon source often follows specific kinetic models. At low to moderate concentrations, the degradation rate typically increases with the SDS concentration. However, due to the surfactant nature of SDS, it can exhibit inhibitory effects on microbial metabolism at higher concentrations. hibiscuspublisher.com This phenomenon of substrate inhibition is often described by the Haldane-Andrews model. hibiscuspublisher.comhibiscuspublisher.comresearchgate.net

The Haldane model incorporates an inhibition constant (Ki) in addition to the maximum specific growth rate (µmax) and the half-saturation constant (Ks).

µmax : The maximum rate at which the microorganism can grow under ideal conditions with SDS as the substrate.

Ks : The SDS concentration at which the growth rate is half of µmax. A lower Ks value indicates a higher affinity of the microbe for the substrate.

Ki : The inhibition constant, representing the SDS concentration at which the substrate begins to significantly inhibit microbial growth.

For example, a study on Serratia marcescens strain DRY6 demonstrated that its growth kinetics on SDS could be modeled using Haldane kinetics, with a µmax of 0.13 h⁻¹, a Ks of 0.707 g/L, and a Ki of 11.303 g/L. hibiscuspublisher.com Similarly, the degradation by a psychrotolerant Pseudomonas sp. strain DRY15 was also best fitted to the Haldane model, with a µmax of 0.372 h⁻¹, a Ks of 0.094%, and a Ki of 11.212% SDS. core.ac.uk

The following table presents kinetic parameters for SDS degradation by various bacteria from different studies.

Organism/ConsortiumKinetic ModelµmaxKsKiReference(s)
Serratia marcescens strain DRY6Haldane0.13 h⁻¹0.707 g/L11.303 g/L hibiscuspublisher.com
Pseudomonas sp. strain DRY15Haldane0.372 h⁻¹0.094%11.212% core.ac.uk
Bacterial ConsortiumHaldane0.517 h⁻¹0.132 g/L0.909 g/L hibiscuspublisher.com
Mixed cells (Pseudomonas, Bacillus)HaldaneNot SpecifiedNot SpecifiedNot Specified researchgate.net

Bioremediation Strategies for Sodium Dodecyl Sulfate Contamination

The microbial capabilities for degrading SDS form the basis for various bioremediation strategies aimed at cleaning up contaminated water and soil. hibiscuspublisher.comhibiscuspublisher.comhibiscuspublisher.com These strategies can be broadly categorized as bioaugmentation and biostimulation, and they can be implemented in situ (at the contaminated site) or ex situ (off-site, e.g., in a bioreactor). hibiscuspublisher.com

Bioaugmentation involves the introduction of specific, pre-grown microorganisms or microbial consortia with high SDS-degrading capabilities into the contaminated environment. frontiersin.org This approach is particularly useful when the indigenous microbial population lacks the ability to degrade the contaminant efficiently or when rapid degradation is required. frontiersin.org For example, bioaugmentation of soil contaminated with Sodium Lauryl Ether Sulfate (SLES), a related surfactant, with a specific bacterial consortium significantly accelerated degradation, reducing the half-life (DT50) from 6 days (natural attenuation) to just 1 day. frontiersin.org The success of bioaugmentation depends on the survival and activity of the introduced microorganisms in the target environment, which can be influenced by competition with native microbes and other site-specific conditions. frontiersin.org

Biostimulation , on the other hand, focuses on stimulating the growth and degradative activity of the indigenous microbial population already present at the contaminated site. nih.gov This is typically achieved by adding nutrients, electron acceptors, or other growth-limiting substances. For SDS degradation, adding optimal nitrogen sources like ammonium (B1175870) sulfate or sodium nitrate (B79036) has been shown to enhance microbial growth and degradation rates. hibiscuspublisher.comcore.ac.ukhibiscuspublisher.comjeb.co.in In a study aimed at enhancing SDS degradation under copper stress, the addition of citric acid and FeSO₄ as biostimulants significantly increased substrate removal efficiency by 37.6% and boosted microbial metabolic activity. nih.gov This strategy can be a cost-effective method as it leverages the existing microbial ecosystem.

Ex situ Bioremediation using Bioreactors: For treating wastewater with high concentrations of SDS, ex situ methods using bioreactors are often employed. nih.gov These controlled systems allow for the optimization of conditions like pH, temperature, and aeration to maximize degradation efficiency. One approach involves using packed-bed reactors with immobilized bacteria. A study using immobilized Pseudomonas aeruginosa in a packed-bed reactor resulted in an 81% elimination of SDS. nih.gov A more advanced, three-stage bioreactor system combining aeration, adsorption with scrap rubber granules, and treatment with immobilized P. aeruginosa achieved a 99.8% reduction in SDS and a 99% reduction in chemical oxygen demand (COD) from wastewater. nih.gov Such systems offer a high degree of control and efficiency for treating industrial effluents containing SDS. nih.gov

The choice of bioremediation strategy depends on the nature and extent of the contamination, the characteristics of the site, and economic considerations. Often, a combination of strategies, such as bioaugmentation coupled with biostimulation, can provide the most effective results for the remediation of SDS-contaminated environments. researchgate.net

Applications of Sodium Dodecyl Sulfate in Analytical Chemistry Research

Solid-Phase Extraction Applications

Solid-phase extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a large volume of solution. The efficiency and selectivity of SPE can be significantly enhanced by modifying the surface of the solid adsorbent. Sodium dodecyl sulfate (B86663) has proven to be an effective modifying agent for this purpose.

The preconcentration of trace metal ions from environmental samples is crucial for their accurate determination. Sodium dodecyl sulfate plays a key role in modifying various adsorbents to enhance their affinity for metal cations like cadmium (Cd²⁺). The anionic nature of SDS, when adsorbed onto a solid support, creates a negatively charged surface that effectively binds positively charged metal ions.

SDS-Modified Activated Carbon:

Activated carbon (AC) is a popular adsorbent due to its high surface area. When modified with SDS, its capacity for adsorbing metal ions is significantly improved. In some methods, the modification of activated carbon with SDS and the preconcentration of cadmium ions are performed simultaneously in a flow system. mdpi.comresearchgate.net The cadmium ions retained on the SDS-modified activated carbon (SDS/AC) can then be eluted with an acidic solution, such as nitric acid (HNO₃), and subsequently quantified using techniques like flame atomic absorption spectrometry (FAAS). mdpi.comresearchgate.net

Research has shown that several analytical parameters influence the quantitative determination of trace cadmium. These include the concentration of SDS, the pH of the sample solution, the volume of the sample, and the conditions for elution. mdpi.comresearchgate.net Optimal conditions are crucial for achieving high recovery rates and minimizing interference from other ions present in the sample matrix. mdpi.comresearchgate.net For instance, a study demonstrated that with optimized parameters, a detection limit of 17 ng·L⁻¹ and a relative standard deviation (RSD) of 2.8% for a 10 µg·L⁻¹ cadmium solution could be achieved. mdpi.comresearchgate.net Another study reported a detection limit of 3 ng·L⁻¹ for Cd(II) using an SDS-modified activated carbon sorbent with a 20.0 mL sample solution. tandfonline.com

Interactive Data Table: Preconcentration of Cadmium using SDS-Modified Activated Carbon

AdsorbentModifierAnalyteSample Volume (mL)pHEluentDetection LimitRSD (%)Preconcentration FactorReference
Activated CarbonSodium Dodecyl SulfateCd(II)20050.1 mol·L⁻¹ HNO₃17 ng·L⁻¹2.8Not Specified mdpi.comresearchgate.net
Activated CarbonSodium Dodecyl SulfonateCd(II)20Not Specified1 mol·L⁻¹ HNO₃3 ng·L⁻¹2.9Not Specified tandfonline.com

SDS-Modified Magnetite Nanoparticles:

Magnetite nanoparticles (MNPs) offer the advantage of easy separation from the sample solution using an external magnetic field, eliminating the need for filtration or centrifugation. iwaponline.com When modified with SDS and a complexing agent like 2-mercaptobenzothiazole (B37678) (MBT), these nanoparticles become highly effective for the solid-phase extraction of cadmium ions. iwaponline.com The method involves the complexation of cadmium ions with MBT immobilized on the SDS-coated MNPs. iwaponline.com

The optimization of various parameters is essential for this method as well, including pH, eluent type and concentration, and contact time. iwaponline.com Under optimized conditions, a linear calibration curve in the range of 10–5,000 μg L⁻¹ and a detection limit of 0.009 μg L⁻¹ have been reported. iwaponline.com Another study using alumina-coated magnetite nanoparticles modified with SDS and 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) reported a detection limit of 1.5 µg L⁻¹ for cadmium. researchgate.netsphinxsai.com

Interactive Data Table: Preconcentration of Cadmium using SDS-Modified Magnetite Nanoparticles

AdsorbentModifierAnalyteSample Volume (mL)pHEluentDetection LimitRSD (%)Preconcentration FactorReference
Magnetite NanoparticlesSDS and 2-mercaptobenzothiazoleCd(II)508.01.0 mol L⁻¹ HNO₃ in methanol0.009 µg L⁻¹2.280 iwaponline.com
Alumina-coated Magnetite NanoparticlesSDS and 1-(2-pyridylazo)-2-naphtholCd(II)2502.02.0 mol L⁻¹ HNO₃1.5 µg L⁻¹3.2Not Specified researchgate.netsphinxsai.com

Other Research Applications in Analytical Separations

Sodium dodecyl sulfate is a cornerstone in various analytical separation techniques due to its ability to form micelles and interact with a wide range of molecules.

Micellar Electrokinetic Chromatography (MEKC):

MEKC is a mode of capillary electrophoresis (CE) that utilizes micelles to separate both neutral and charged analytes. SDS is the most commonly used surfactant in MEKC for the separation of neutral compounds. nih.gov Its micelles act as a pseudo-stationary phase, and analytes partition between the aqueous buffer and the micelles based on their hydrophobicity.

A notable application of SDS-MEKC is the rapid separation of polyphenolic compounds. nih.gov By employing a polyethylenimine-coated capillary, it is possible to use SDS with very acidic running buffers (as low as pH 1), which expands the optimization range for separations. nih.gov This technique has achieved the separation of a group of eight polyphenolic compounds in under two minutes with good reproducibility (RSD < 3.44%). nih.gov MEKC with SDS has also been optimized for the separation of other phenolic compounds, including phenolic aldehydes and flavonoids, by adjusting buffer concentration, pH, and SDS concentration, and by using organic modifiers like methanol. nih.gov

Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS):

CE-SDS is a powerful technique for the purity analysis and characterization of therapeutic proteins, such as monoclonal antibodies. sciex.comnih.govnih.govacs.orgbio-techne.com In this method, proteins are denatured and coated with SDS, which imparts a uniform negative charge-to-mass ratio. nih.govacs.org The separation then occurs based on the molecular weight of the proteins as they migrate through a sieving polymer matrix. nih.govacs.org CE-SDS offers several advantages over traditional SDS-polyacrylamide gel electrophoresis (SDS-PAGE), including faster analysis, automation, and quantitative capabilities. sciex.com

Research has also explored the use of alternative detergents to SDS to improve separation performance. For instance, using sodium hexadecyl sulfate (SHS) in the running buffer matrix has been shown to significantly increase peak resolution and plate count for certain therapeutic proteins where nominal CE-SDS conditions are not optimal. nih.govacs.org

Hollow Fiber Flow Field-Flow Fractionation (HF5):

In the field of proteomics, SDS is used in conjunction with hollow fiber flow field-flow fractionation (HF5) for the separation and identification of proteins. nih.govresearchgate.netchromatographyonline.com Denaturing proteins with SDS prior to HF5 separation can increase the retention of some proteins due to their unfolding and complexation with the surfactant. nih.govresearchgate.net This approach can also enhance the solubility of proteins, leading to the identification of a greater number of proteins, including membrane proteins, when coupled with techniques like nanoflow liquid chromatography-tandem mass spectrometry (nLC-ESI-MS/MS). nih.govresearchgate.net Furthermore, the use of SDS has been shown to improve the peak recovery of low molecular weight proteins that might otherwise be lost through the HF membrane. nih.govresearchgate.net

Q & A

Q. What is the role of SDS in protein denaturation for SDS-PAGE, and how can its concentration be optimized for specific molecular weight ranges?

SDS disrupts non-covalent interactions in proteins, imparting a uniform charge-to-mass ratio for electrophoretic separation. Laemmli's protocol recommends 1–2% SDS in sample buffer for optimal denaturation . However, optimization depends on protein hydrophobicity: higher SDS concentrations (e.g., 3%) may improve solubilization for membrane proteins, while lower concentrations (0.5%) suffice for soluble proteins . Validate via Coomassie staining and Western blot resolution.

Q. How can researchers determine the critical micelle concentration (CMC) of SDS under varying experimental conditions?

Conductivity measurements are a standard method. Fit data to mass-action micellization models, accounting for temperature and salinity effects. For example, Shanks and Franses (1992) derived CMC values (8.2 mM at 25°C) using Debye-Hückel-Onsager theory . Alternatively, surface tension measurements via the Wilhelmy plate method validate CMC by identifying inflection points in γ vs. log[SDS] plots .

Q. What methodological considerations are critical for preparing SDS-containing buffers in biochemical assays?

Ensure SDS remains soluble: use deionized water, maintain pH > 7 (e.g., phosphate buffer pH 7.4), and avoid precipitation with divalent cations. For reproducibility, follow pharmacopeial guidelines (e.g., 0.5% SDS in dissolution media for drug release studies ). Pre-filter (0.22 µm) to remove particulates and degas to prevent foaming in chromatography .

Advanced Research Questions

Q. How can micelle/water partition coefficients (Kmw) of organic solutes in SDS solutions be predicted using computational models?

COSMO-RS and UNIFAC models predict Kmw based on solute hydrophobicity and SDS micelle interactions. For ionic surfactants like SDS, include interfacial contributions and ion-pairing effects. Mokrushina et al. (2007) validated these models against experimental data for homologous solutes, achieving <10% deviation . Computational workflows (e.g., Gaussian for COSMO-RS) require calibration with experimental Kmw values from fluorescence quenching or dialysis .

Q. What thermodynamic insights can be derived from SDS activity measurements above and below the CMC?

Activity coefficients (aD, aNa) measured via EMF and pNa electrodes reveal non-ideal behavior. Sasaki et al. (1975) showed that mean activity increases above the CMC due to counterion binding (β ≈ 0.62), supporting the charged phase-separation model . Pair activity data with Gibbs adsorption isotherms to quantify surface excess (Γ) and validate micellization thermodynamics .

Q. How can SDS be optimized in electrophoretic deposition (EPD) to enhance colloidal stability of 2D materials?

SDS increases zeta potential (e.g., from −30 mV to −50 mV for MoS2), reducing agglomeration. Gupta et al. (cited in ) achieved stable dispersions by adding 0.1–0.3% SDS to aqueous suspensions, followed by sonication (30 min, 40 kHz). Monitor stability via UV-vis absorbance decay and dynamic light scattering (DLS) over 30 days .

Q. How should researchers address discrepancies in reported CMC values for SDS across studies?

Cross-validate methods: Conductivity (CMC ≈ 8 mM) often diverges from surface tension (CMC ≈ 7 mM) due to sensitivity to impurities. Standardize conditions (e.g., 25°C, 0.1 M NaCl) and use high-purity SDS (>99%). For meta-analyses, apply statistical weighting based on measurement uncertainty and sample size .

Methodological Tables

Parameter Technique Key Considerations Reference
CMC determinationConductivityCorrect for temperature and ionic strength
Micelle/water partitionFluorescence quenchingCalibrate with pyrene as a probe
SDS activityEMF/pNa electrodesUse ion-exchange membranes for selectivity
Colloidal stabilityZeta potential (DLS)Avoid air bubbles during measurement

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.